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  • Product: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride
  • CAS: 115893-43-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride

Classification: -Amino Alcohol Synthon | CAS (Free Base): 73825-96-4[1] Executive Summary This technical guide profiles 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride , a sterically hindered -amino alcohol derivative.[...

Author: BenchChem Technical Support Team. Date: February 2026

Classification:


-Amino Alcohol Synthon | CAS (Free Base):  73825-96-4[1]
Executive Summary

This technical guide profiles 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride , a sterically hindered


-amino alcohol derivative.[1] Within drug development, this molecule serves as a critical pharmacophore scaffold, particularly in the synthesis of 

-adrenergic receptor antagonists (beta-blockers) and local anesthetics.[1] Its structural uniqueness lies in the gem-dimethyl substitution at the

-carbon relative to the hydroxyl group, providing significant resistance to metabolic oxidation and enzymatic degradation compared to linear analogues.[1]

This guide details the structural elucidation, regioselective synthesis, and quality control parameters required for utilizing this compound as a high-purity intermediate in pharmaceutical workflows.

Structural Characterization & Physiochemical Properties[1][2][3][4][5][6]

The molecule consists of a secondary amine functionality and a tertiary alcohol, separated by a methylene bridge.[1] The hydrochloride salt form is preferred for handling due to the volatility and oxidation susceptibility of the free base.[1]

1.1 Chemical Identity Table[1]
PropertySpecification
IUPAC Name 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride
Common Synonyms N-Ethyl-2-hydroxy-2-methylpropylamine HCl; 1-(Ethylamino)-2-methyl-2-propanol HCl
Molecular Formula

Molecular Weight 153.65 g/mol (Salt) / 117.19 g/mol (Base)
CAS (Free Base) 73825-96-4
Appearance White to off-white crystalline solid (Hygroscopic)
Solubility Highly soluble in Water, Methanol, Ethanol; Insoluble in Diethyl Ether, Hexane
pKa (Calculated) ~9.8 (Amine conjugate acid)
1.2 Structural Logic

The structure features a tertiary alcohol which is chemically robust against oxidation (cannot form a ketone/aldehyde).[1] The secondary amine provides a nucleophilic handle for further functionalization (e.g., alkylation or acylation) while the ethyl group adds lipophilicity, modulating the LogP of derived drugs.[1]

Synthetic Pathways & Reaction Dynamics[1][7]

The synthesis of 1-(Ethylamino)-2-methylpropan-2-ol relies on the nucleophilic ring-opening of Isobutylene Oxide (2,2-dimethyloxirane) .[1]

2.1 Regioselectivity Mechanism

The reaction is governed by steric hindrance.[1] Under basic or neutral conditions, the ethylamine nucleophile attacks the least substituted carbon (the methylene group) of the epoxide ring (


 mechanism).[1] This regioselectivity is critical; attack at the tertiary carbon is sterically blocked, ensuring high purity of the 1-amino-2-ol isomer over the 2-amino-1-ol byproduct.[1]

Reaction Scheme:

  • Reagents: Isobutylene Oxide + Ethylamine (Excess).

  • Solvent: Water or Ethanol (protic solvents facilitate ring opening via hydrogen bonding).[1]

  • Workup: Removal of excess amine followed by Hydrochloric acid treatment.[1]

2.2 Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_control Critical Control Point Reagents Reagents: Isobutylene Oxide + Ethylamine (Excess) Reaction Nucleophilic Attack (Reflux, 4-6h) SN2 @ Primary Carbon Reagents->Reaction Heat Intermediate Free Base: 1-(Ethylamino)-2- methylpropan-2-ol Reaction->Intermediate Distillation SaltFormation Salt Formation: Add HCl in Et2O (Precipitation) Intermediate->SaltFormation Acidification Product Final Product: HCl Salt Crystals SaltFormation->Product Filtration

Caption: Figure 1. Regioselective synthesis workflow targeting the 1-amino-2-ol isomer via SN2 epoxide ring opening.

Detailed Experimental Protocol

Safety Warning: Ethylamine is a volatile, corrosive gas/liquid.[1] Isobutylene oxide is a potential carcinogen and alkylating agent.[1] Perform all operations in a fume hood.

Step 1: Epoxide Ring Opening[1][2]
  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser (to retain ethylamine) and a dropping funnel.

  • Charging: Add Ethylamine (70% aq. or anhydrous, 5.0 eq) to the flask. Cool to 0°C.[1]

  • Addition: Dropwise add Isobutylene Oxide (1.0 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent polymerization.[1]

  • Reaction: Allow to warm to room temperature, then reflux gently (approx 40-50°C) for 4 hours to ensure completion.

  • Workup: Distill off excess ethylamine and water under reduced pressure. The residue is the crude free base (colorless oil).[1]

Step 2: Hydrochloride Salt Formation[1][3]
  • Dissolution: Dissolve the crude oil in anhydrous Ethanol (5 mL per gram of oil).

  • Acidification: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether or bubble dry HCl gas until pH reaches ~2.0.

  • Crystallization: Add excess Diethyl Ether to induce precipitation.

  • Isolation: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether.[1]

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Quality Control & Analytical Verification

To validate the structure and purity, the following analytical signatures must be confirmed.

4.1 Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

[1]
  • 
     NMR: 
    
    • 
       1.2 ppm (6H, s): Gem-dimethyl groups (Characteristic singlet).[1]
      
    • 
       1.3 ppm (3H, t): Methyl of the ethyl group.[1]
      
    • 
       3.0 ppm (2H, s): Methylene bridge (
      
      
      
      ).[1]
    • 
       3.1 ppm (2H, q): Methylene of the ethyl group.[1]
      
    • Note: In

      
      , the 
      
      
      
      and
      
      
      protons exchange and are not visible.[1]
  • 
     NMR: 
    
    • Distinct signal for the quaternary carbon (C-OH) around

      
       70 ppm.[1]
      
    • Methylene carbon signals around

      
       45-55 ppm.[1]
      
4.2 Mass Spectrometry (ESI+)[1]
  • Parent Ion:

    
     m/z.[1]
    
  • Fragmentation: Look for a loss of water (

    
    ) and alpha-cleavage fragments characteristic of amino alcohols.[1]
    
4.3 QC Decision Tree (Graphviz)

QC_Workflow Sample Crude HCl Salt Appearance Visual Inspection (White Crystalline Solid?) Sample->Appearance Solubility Solubility Check (Clear in H2O?) Appearance->Solubility Pass NMR 1H NMR (Confirm Gem-dimethyl) Solubility->NMR Pass Titration Chloride Content (AgNO3 Titration) NMR->Titration Pass Release Release for Use Titration->Release 98-102% Reject Recrystallize Titration->Reject <98% Reject->Sample Reprocess

Caption: Figure 2. Quality Control decision tree ensuring structural integrity and salt stoichiometry.

Pharmaceutical Applications & Stability
5.1 Pharmacophore Utility

This molecule is a "privileged structure" in medicinal chemistry.[1]

  • Beta-Blocker Synthesis: The 1-amino-2-propanol backbone is the defining feature of the "aryloxypropanolamine" class of beta-blockers.[1] While most use an isopropyl or t-butyl group, the ethyl analog is used to tune steric bulk and receptor affinity.[1]

  • Metabolic Stability: The gem-dimethyl group adjacent to the hydroxyl prevents oxidation to a ketone, a common metabolic clearance pathway for secondary alcohols.[1] This extends the half-life of drugs incorporating this moiety.[1]

5.2 Handling & Storage[1]
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum.[1] Store in tightly sealed amber vials with desiccants.

  • Stability: Stable for >2 years at -20°C. Aqueous solutions should be prepared fresh to avoid potential microbial growth or slow hydrolysis if impurities are present.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 427791, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for epoxide ring-opening regioselectivity mechanisms).

  • European Chemicals Agency (ECHA). (2025).[1][4] Registration Dossier: 1-(ethylamino)-2-methylpropan-2-ol. Retrieved from [Link][1][4]

Sources

Exploratory

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride CAS number 115893-43-1

Topic: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 115893-43-1) Content Type: Technical Monograph / Whitepaper Audience: Senior Researchers, Process Chemists, and Analytical Scientists.[1] Optimizing Synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 115893-43-1) Content Type: Technical Monograph / Whitepaper Audience: Senior Researchers, Process Chemists, and Analytical Scientists.[1]

Optimizing Synthetic Utility and Analytical Control in Pharmaceutical Development

Executive Summary

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 115893-43-1) serves as a critical aliphatic amino-alcohol building block in the synthesis of next-generation beta-adrenergic antagonists and local anesthetics.[1] Its structural motif—a secondary amine adjacent to a tertiary alcohol—confers unique steric and electronic properties that modulate receptor binding affinity in downstream APIs.[1]

However, its utility is often compromised by two primary challenges: regioisomeric impurity formation during synthesis and detection difficulties due to the absence of a UV-active chromophore.[1] This guide provides a definitive technical framework for synthesizing, characterizing, and controlling this key intermediate, ensuring rigorous adherence to Quality by Design (QbD) principles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is the hydrochloride salt of a hindered amino-alcohol.[1] The tertiary alcohol group provides metabolic stability, while the ethylamino group offers a handle for further functionalization (e.g., nucleophilic substitution or amide coupling).

Table 1: Core Physicochemical Attributes

PropertySpecification
Chemical Name 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride
CAS Number 115893-43-1
Molecular Formula C₆H₁₅NO[1] · HCl
Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Free Base)
Structure (SMILES) CCNCC(C)(C)O.Cl
pKa (Calculated) ~9.8 (Secondary Amine)
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
Hygroscopicity High (Deliquescent).[1] Requires storage under inert atmosphere.[1]

Synthetic Architecture & Regiocontrol[1]

The synthesis of 1-(ethylamino)-2-methylpropan-2-ol relies on the aminolysis of isobutylene oxide (2,2-dimethyloxirane).[1] This reaction is governed by steric vs. electronic control.[1]

The Regioselectivity Challenge

The nucleophilic attack of ethylamine on the epoxide ring can proceed via two pathways:

  • Path A (Major - Kinetic Control): Attack at the less substituted carbon (C1).[1] This follows an SN2-like mechanism, favored under basic or neutral conditions, yielding the desired product.[1]

  • Path B (Minor - Thermodynamic/Acidic Control): Attack at the more substituted tertiary carbon (C2).[1] This is sterically hindered but can occur if the epoxide is activated by acid (SN1-like character), leading to the impurity 2-(ethylamino)-2-methylpropan-1-ol .[1]

Protocol Recommendation: To maximize regioselectivity for the target compound, the reaction must be conducted in a basic/neutral environment with a significant excess of ethylamine (to prevent bis-alkylation).

SynthesisPathway Start Isobutylene Oxide (2,2-Dimethyloxirane) Condition1 Basic/Neutral Conditions (Kinetic Control) Start->Condition1 Condition2 Acidic Conditions (Thermodynamic Control) Start->Condition2 Reagent Ethylamine (Excess) Reagent->Condition1 Reagent->Condition2 Product Target Product: 1-(Ethylamino)-2-methylpropan-2-ol (Attack at C1) Condition1->Product Major Pathway (SN2) Impurity Regio-Impurity: 2-(Ethylamino)-2-methylpropan-1-ol (Attack at C2) Condition2->Impurity Minor Pathway (SN1-like)

Figure 1: Regioselective pathways in the aminolysis of isobutylene oxide. Path A (Green) yields the target; Path B (Red) yields the critical impurity.[1]

Analytical Strategy: The "Self-Validating" Protocol

A major hurdle in the development of this intermediate is its lack of a UV-absorbing chromophore.[1] Standard HPLC-UV methods at 254 nm are ineffective.[1] Reliance on low-wavelength UV (200-210 nm) is risky due to solvent cut-off interference and poor sensitivity.[1]

Recommended Methodology: LC-MS/MS or Derivatization

For rigorous quality control, LC-MS/MS (ESI+) is the gold standard.[1] If MS is unavailable, pre-column derivatization with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) is required to introduce a UV/Fluorescent tag.[1]

Protocol: LC-MS/MS Quantification[1][2]
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.6 µm), resistant to high pH.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH ensures the amine is deprotonated, improving peak shape.

    • B: Acetonitrile.[1][3]

  • Detection: ESI Positive Mode (SIM or MRM).[1]

    • Target Ion: m/z 118.1 [M+H]⁺.[1]

  • Rationale: The high pH mobile phase suppresses the ionization of the secondary amine on the column, improving retention and peak symmetry, while the MS detection bypasses the lack of chromophore.

AnalyticalWorkflow Sample Sample: 1-(Ethylamino)-2-methylpropan-2-ol ChromophoreCheck Check Chromophore? Sample->ChromophoreCheck Decision UV Active? ChromophoreCheck->Decision NoUV NO: Aliphatic Amine/Alcohol only Decision->NoUV No MethodA Method A: LC-MS/MS (Preferred) ESI+ Mode, pH 10 Buffer NoUV->MethodA High Sensitivity (Trace Impurities) MethodB Method B: Derivatization Reagent: FMOC-Cl or OPA Detect: UV 260nm / FLD NoUV->MethodB QC Routine (If MS unavailable) MethodC Method C: CAD/ELSD (Universal Detection) NoUV->MethodC Mass Balance

Figure 2: Analytical decision matrix for non-chromophoric amino-alcohols.

Quality & Impurity Profiling

When sourcing or synthesizing CAS 115893-43-1, three specific impurities must be monitored. These are Critical Quality Attributes (CQAs) that can affect downstream toxicity or efficacy.

  • Regioisomer (2-(ethylamino)-2-methylpropan-1-ol): Arises from attack at the tertiary carbon.[1] Hard to separate by standard HPLC; requires high-efficiency columns.[1]

  • Bis-alkylated Impurity (N,N-diethyl-2-hydroxy-2-methylpropylamine): Occurs if ethylamine is not in sufficient excess.[1] This tertiary amine has significantly different pKa and solubility.[1]

  • Hydrolysis Product (Isobutylene Glycol): Formed if moisture is present during the ring-opening of the epoxide.[1]

Validation Criteria:

  • Purity: >98.0% (Area %).[1]

  • Regioisomer Content: <0.5%.[1]

  • Water Content (KF): Strict control required due to hygroscopicity.[1]

Handling & Stability

The hydrochloride salt is highly hygroscopic .[1] Upon exposure to atmospheric moisture, it will deliquesce, making accurate weighing impossible and potentially promoting hydrolysis.[1]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Tightly sealed glass or HDPE with desiccant packs.

  • Safety: The compound is a skin and eye irritant (H315, H319).[1] Use standard PPE including nitrile gloves and safety goggles.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]

  • Azizi, N., & Saidi, M. R. (2005).[1] Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Chemical Communications.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - 1-(ethylamino)-2-methylpropan-2-ol. Retrieved from [Link][1]

  • Shimadzu Application News. (2020). Determination of Ethanolamines in water by LCMS-8045. Retrieved from [Link]

Sources

Foundational

Optimized Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride

Technical Whitepaper & Operational Guide (Salt)[1] Executive Summary This technical guide details the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride.[1] This molecule serves as a critical -a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Operational Guide


 (Salt)[1]

Executive Summary

This technical guide details the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride.[1] This molecule serves as a critical


-amino alcohol motif in pharmaceutical development, particularly as a fragment for 

-adrenergic receptor antagonists and local anesthetics.[1]

The protocol prioritizes the nucleophilic ring-opening of isobutylene oxide with ethylamine.[1] This route is selected for its superior atom economy and scalability compared to


-haloketone reduction or amino acid ester reduction routes.[1] The guide addresses the critical challenge of regiocontrol  (ensuring attack at the less hindered carbon) and chemoselectivity  (preventing bis-alkylation).[1]
Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Purity (HPLC) > 98.5%Pharmaceutical intermediate standard.
Yield (Isolated) > 85%Economic viability for scale-up.[1]
Impurity A < 0.5%Bis-alkylated dimer (critical side product).[1]
Regioisomer < 0.1%2-(ethylamino)-2-methylpropan-1-ol (thermodynamically disfavored).[1]

Strategic Retrosynthesis & Mechanism

The synthesis relies on the inherent reactivity of 1,2-epoxy-2-methylpropane (Isobutylene Oxide) .[1] Unlike linear epoxides, isobutylene oxide possesses a quaternary carbon, creating a significant steric bias.[1]

Mechanistic Pathway

The reaction follows an


 mechanism  under basic/neutral conditions.[1]
  • Nucleophile: Ethylamine (

    
    ) acts as the nucleophile.[1]
    
  • Regioselectivity: The nucleophilic attack occurs exclusively at the terminal methylene carbon (C1) .[1] The tertiary carbon (C2) is sterically shielded by the two methyl groups, preventing attack at that position despite its ability to stabilize a partial positive charge.[1]

  • Result: Formation of the primary amine derivative with a tertiary alcohol.[1]

Reaction Scheme Visualization

The following diagram illustrates the regioselective attack and the subsequent salt formation.

ReactionMechanism cluster_impurity Critical Impurity Pathway Precursor1 Isobutylene Oxide (1,2-epoxy-2-methylpropane) TS Transition State (Steric Control at C1) Precursor1->TS S_N2 Attack Precursor2 Ethylamine (Excess) Precursor2->TS Intermediate Free Base 1-(ethylamino)-2-methylpropan-2-ol TS->Intermediate Ring Opening Product Target Salt 1-(Ethylamino)-2-methylpropan-2-ol HCl Intermediate->Product Acidification Impurity Bis-alkylated Dimer Intermediate->Impurity + Isobutylene Oxide (If amine limiting) HCl HCl (gas/ethereal) HCl->Product

Caption: Figure 1. Kinetic pathway showing regioselective attack at C1 and the competitive bis-alkylation pathway.[1]

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Isobutylene Oxide (CAS 558-30-5): >99% purity.[1] Note: Carcinogenic/Mutagenic.[1]

  • Ethylamine (CAS 75-04-7): 70% aqueous solution or anhydrous (preferred for easier workup).[1]

  • Solvent: Methanol or Ethanol (absolute).[1]

  • Acid Source: 4M HCl in Dioxane or HCl gas.[1]

Step-by-Step Methodology
Phase 1: Epoxide Ring Opening[1]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a digital internal thermometer. Flush with nitrogen.[1][2]

  • Amine Charge: Charge Ethylamine (5.0 equivalents) into the flask.

    • Expert Insight: A high molar excess (minimum 3:1, preferred 5:[1]1) is strictly required to suppress the reaction of the product secondary amine with another mole of epoxide (Bis-alkylation).[1]

  • Temperature Control: Cool the amine solution to 0–5°C using an ice-water bath. The reaction is highly exothermic.[1]

  • Addition: Add Isobutylene Oxide (1.0 equivalent) dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature

      
       during addition to prevent runaway exotherms and vaporization of ethylamine (bp 16.6°C).[1]
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 6–12 hours.

    • Monitoring: Monitor consumption of epoxide via GC-FID or TLC (stain with KMnO4).[1]

Phase 2: Workup & Purification[1]
  • Stripping: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at 40°C to remove excess ethylamine and solvent.

    • Safety: The distillate contains ethylamine; use an acid trap (scrubber) on the vacuum exhaust.[1]

  • Azeotrope: Co-evaporate with ethanol (

    
     mL) to ensure removal of trace water if aqueous amine was used.
    
  • Crude Check: The residue is the free base (colorless to pale yellow oil).[1]

Phase 3: Salt Formation (Hydrochlorination)[1]
  • Dissolution: Dissolve the crude free base in anhydrous Ethanol or Isopropanol (5 mL per gram of base).

  • Acidification: Cool to 0°C. Add HCl (1.1 equivalents) as a solution in dioxane or diethyl ether dropwise.

    • Endpoint: Target pH 2–3 (wet pH paper).[1]

  • Crystallization: Add diethyl ether or MTBE (anti-solvent) until the solution becomes turbid. Cool to -20°C overnight to induce crystallization.

  • Filtration: Filter the white crystalline solid under nitrogen (hygroscopic). Wash with cold ether.[1]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Process Control & Troubleshooting

The following table outlines self-validating checks to ensure protocol integrity.

Failure ModeSymptomRoot CauseCorrective Action
Low Yield High viscosity residuePolymerization of epoxideEnsure temperature

during addition; check amine quality.[1]
Impurity A Extra peak in HPLC/GCBis-alkylationIncrease Ethylamine equivalents (from 5eq to 10eq).
Coloration Yellow/Brown productOxidation of amineUse nitrogen atmosphere; ensure solvents are peroxide-free.[1]
Hygroscopicity Wet cake / ClumpingWater absorptionHandle salt in low humidity; use anhydrous solvents for salt formation.[1]
Process Workflow Diagram

ProcessFlow Start Start: Raw Materials Reactor Reactor (0°C) Isobutylene Oxide + 5eq EtNH2 Start->Reactor Distillation Vacuum Stripping Remove Excess EtNH2 Reactor->Distillation Complete Conversion Dissolution Dissolution (Anhydrous EtOH) Distillation->Dissolution Acidification Salt Formation Add HCl/Dioxane Dissolution->Acidification Crystallization Crystallization (-20°C, MTBE antisolvent) Acidification->Crystallization Filtration Filtration & Drying Crystallization->Filtration

Caption: Figure 2.[1] Operational workflow from raw material charging to final salt isolation.

Safety & Regulatory (E-E-A-T)[1]

  • Isobutylene Oxide: Classified as a Carcinogen (Category 1B) and Mutagen.[1] All handling must occur in a certified fume hood.[1] Double-gloving (Nitrile/Laminate) is required.[1]

  • Ethylamine: Extremely flammable gas/liquid (Flash point < -17°C).[1] Use spark-proof equipment.

  • Waste Disposal: Aqueous amine waste must be neutralized before disposal.[1] Epoxide residues must be quenched with aqueous NaOH.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 20: Regioselectivity in epoxide ring opening).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Section 10-50: Hydrolysis of Epoxides).

  • European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier: 1-(ethylamino)-2-methylpropan-2-ol. Retrieved from [Link][1][3]

  • Google Patents. (2016).[1] Process for the preparation of 2-amino-1,3-propane diol compounds. US20160009634A1.[1] (Illustrates analogous amino-alcohol synthesis workflows). Retrieved from

Sources

Exploratory

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(Ethylamino)-2-methylpropan-2-ol, presented in its hydrochloride salt form. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a detailed understanding of the structural characterization of this amino alcohol. By integrating theoretical principles with practical data interpretation, this guide explains the causality behind spectral features and establishes a framework for the empirical validation of the compound's structure.

Introduction and Molecular Overview

1-(Ethylamino)-2-methylpropan-2-ol is a substituted amino alcohol containing a secondary amine and a tertiary alcohol. Such structures are common motifs in medicinal chemistry and serve as building blocks in the synthesis of more complex pharmaceutical agents. Accurate structural elucidation is the bedrock of drug discovery, ensuring purity, confirming identity, and supporting regulatory submissions. Spectroscopic techniques are the primary, non-destructive methods for achieving this.

This guide focuses on the hydrochloride salt of the compound. The protonation of the basic nitrogen atom to form an ammonium salt significantly influences the spectral characteristics, particularly in NMR and IR spectroscopy, compared to its free base form. Understanding these differences is critical for accurate interpretation.

Molecular Structure

The chemical structure of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride consists of an ethylamino group attached to a neopentyl-like alcohol core.

Caption: 2D structure of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and topology of atoms within a molecule. For 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the placement of functional groups.

Expertise-Driven Experimental Protocol: NMR

A robust NMR analysis begins with a well-designed experiment. The choice of solvent is paramount.

  • Sample Preparation : Dissolve ~5-10 mg of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride in 0.6-0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality : D₂O is an excellent choice for water-soluble salts and will cause exchange of labile protons (O-H and N-H), which can be a useful diagnostic tool.[1][2] DMSO-d₆ is a highly polar solvent that will dissolve the salt without exchanging the labile protons, allowing for their observation.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and simplifies interpretation.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • If using D₂O, the O-H and N-H₂⁺ protons will exchange with deuterium and their signals will disappear from the spectrum. This confirms their presence.[1][2]

    • If using DMSO-d₆, these peaks will be visible, likely as broad singlets.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon atom.

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides a definitive map of the hydrogen environments in the molecule. The hydrochloride form means the amine is protonated (-NH₂⁺-), which deshields adjacent protons more strongly than a neutral amine.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
(CH₃ -CH₂)₂-~1.2Triplet (t)3HAliphatic methyl group coupled to the adjacent -CH₂- group (2 neighbors, n+1=3).
(-C(CH₃ )₂)~1.3Singlet (s)6HTwo equivalent methyl groups on a quaternary carbon; no adjacent protons to couple with.
-N⁺H₂-CH₂ -CH₃~3.1Quartet (q)2HMethylene group deshielded by the adjacent ammonium nitrogen, coupled to the -CH₃ group (3 neighbors, n+1=4).
-N⁺H₂-CH₂ -C-~3.2Singlet (s)2HMethylene group strongly deshielded by the ammonium nitrogen and adjacent to a quaternary carbon (no coupling).
-OH Variable (~3-5)Broad Singlet1HLabile proton, position and shape are concentration/solvent dependent. Disappears with D₂O shake.
-N⁺H₂ -Variable (~8-9)Broad Singlet2HLabile ammonium protons, significantly deshielded. Disappears with D₂O shake.
¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, five distinct signals are expected.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C H₃-CH₂-~11Standard aliphatic methyl carbon.
(-C(C H₃)₂)~25Equivalent methyl carbons attached to a quaternary center.
-NH₂⁺-C H₂-CH₃~45Methylene carbon shifted downfield by the adjacent electronegative nitrogen.
-NH₂⁺-C H₂-C-~55Methylene carbon, also shifted downfield by the adjacent nitrogen.
-C (CH₃)₂OH~72Quaternary carbon significantly deshielded by the directly attached hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Self-Validating Protocol: IR
  • Sample Preparation (KBr Pellet Method) : Mix ~1 mg of the dried hydrochloride salt with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Trustworthiness : This method minimizes scattering and produces a high-quality spectrum. The sample must be thoroughly dry, as water has a strong, broad O-H absorption that can obscure key spectral features.[3]

  • Background Collection : Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Analysis : Place the KBr pellet in the sample holder and acquire the spectrum.

IR Spectral Data Analysis

The IR spectrum of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride will be dominated by features from the hydroxyl, ammonium, and alkyl groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation and Causality
~3400-3200O-H stretchStrong, BroadThe broadness is a hallmark of hydrogen bonding from the tertiary alcohol group.[4]
~3000-2800N-H stretch (R₂NH₂⁺)Strong, BroadCharacteristic of a secondary ammonium salt. This broad absorption often overlaps with C-H stretches.
~2980-2850C-H stretch (sp³)Strong, SharpAliphatic C-H stretches from the methyl and methylene groups.[4]
~1600-1500N-H bend (R₂NH₂⁺)MediumAsymmetric and symmetric bending vibrations of the ammonium group.
~1380 & ~1365C-H bendMediumCharacteristic doublet for a gem-dimethyl group (-C(CH₃)₂).
~1150C-O stretchStrongC-O stretching vibration of the tertiary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is an ideal soft ionization technique for a polar, charged molecule like this hydrochloride salt.

Workflow for Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis p1 Dissolve sample in Methanol/Water p2 Inject into LC System p1->p2 p3 Pass through ESI Source (Positive Ion Mode) p2->p3 p4 Analyze in Mass Spectrometer (e.g., Quadrupole or TOF) p3->p4 p5 Detect Ions & Generate Spectrum p4->p5

Caption: Standard workflow for ESI-MS analysis.

MS Spectral Data Analysis

The analysis will be performed in positive ion mode, detecting the cation of the molecule. The free base (C₆H₁₅NO) has a monoisotopic mass of approximately 117.115 Da.[5][6]

  • Molecular Ion : The primary ion observed will be the protonated molecule, [M+H]⁺, where M is the free base. This will appear at an m/z (mass-to-charge ratio) of ~118.12 .

  • Fragmentation Pathway : The protonated molecule is prone to fragmentation, which provides structural validation. A primary fragmentation route is the α-cleavage (cleavage of the bond adjacent to the heteroatom).

    • Pathway A : Loss of a neutral water molecule (18 Da) from the tertiary alcohol is a common fragmentation for alcohols, leading to a fragment at m/z ~100.11 .

    • Pathway B : Cleavage of the C-C bond alpha to the nitrogen is highly favorable. This can lead to the formation of a stable iminium ion. Cleavage between C1 and C2 would result in a fragment containing the two methyl groups and the hydroxyl group, or a fragment containing the ethylamino group. The most likely cleavage results in the loss of the C(CH₃)₂OH radical, though this is less common in ESI. A more probable fragmentation is the loss of propene from the ethyl group side after rearrangement, or cleavage resulting in the ethylaminomethylene cation [CH₃CH₂NHCH₂]⁺ at m/z 58.06 .

    • Dominant Fragment : A very common and often dominant fragment for tertiary alcohols is the loss of the alkyl groups attached to the carbinol carbon. Loss of a methyl radical (15 Da) is less likely in ESI, but cleavage leading to the formation of a stable oxonium or iminium ion is key. The most characteristic fragment would likely arise from the loss of the elements of acetone (58 Da) via a rearrangement, or the formation of the m/z 59 ion corresponding to [C(CH₃)₂OH]⁺.

parent [M+H]⁺ m/z = 118.12 frag1 Fragment m/z = 100.11 parent->frag1 - H₂O frag2 Fragment m/z = 58.06 parent->frag2 - C₃H₆O

Caption: Plausible ESI-MS fragmentation pathways.

Conclusion

The collective analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.

  • NMR spectroscopy confirms the complete carbon and proton framework, including the connectivity of the ethyl group, the methylene spacer, and the gem-dimethyl tertiary alcohol moiety.

  • IR spectroscopy validates the presence of the key functional groups: the hydroxyl group (O-H stretch), the secondary ammonium salt (N-H stretch and bend), and the aliphatic (C-H) components.

  • Mass spectrometry establishes the correct molecular weight of the parent compound and provides corroborating structural evidence through predictable fragmentation patterns.

This guide provides the foundational data and interpretive logic necessary for the confident identification and quality assessment of this compound, underscoring the synergistic power of these analytical techniques in modern chemical and pharmaceutical science.

References

  • Trinity College Dublin, School of Chemistry. ethylamino)‐. Retrieved from [Link]

  • National Center for Biotechnology Information. "1-(Ethylamino)-2-methylpropan-2-ol" PubChem Compound Summary for CID 415913. Retrieved from [Link].

  • PubChemLite. "1-(ethylamino)-2-methylpropan-2-ol". Retrieved from [Link].

  • National Center for Biotechnology Information. "2-(Ethylamino)-2-methylpropan-1-ol" PubChem Compound Summary for CID 15105174. Retrieved from [Link].

  • National Center for Biotechnology Information. "2-[1-(2-Methylcyclopropyl)ethylamino]propan-1-ol" PubChem Compound Summary for CID 123132640. Retrieved from [Link].

  • S. Mohan, et al. "Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis" PubMed Central. Retrieved from [Link].

  • M. Coreno, et al. "2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra" ResearchGate. Retrieved from [Link].

  • Doc Brown's Chemistry. "C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum". Retrieved from [Link].

  • Pacific Northwest National Laboratory. "An Interactive Spectral Analysis Tool for Chemical Identification and Quantification of Gas-Phase Species in Complex Spectra". Retrieved from [Link].

  • Doc Brown's Chemistry. "infrared spectrum of 2-methylpropan-1-ol". Retrieved from [Link].

  • S. Singh, et al. "LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol" PubMed Central. Retrieved from [Link].

  • J. W. Morzycki, et al. "Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation" PubMed. Retrieved from [Link].

  • A. L. Carneiro, et al. "Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate" PubMed Central. Retrieved from [Link].

  • ResearchGate. "Chemical structures of the five substituted phenethylamine derivatives". Retrieved from [Link].

  • Doc Brown's Chemistry. "proton NMR spectrum of 2-methylpropan-1-ol". Retrieved from [Link].

  • Chemistry Stack Exchange. "Paracetamol infrared spectrum issues". Retrieved from [Link].

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Foundational

An In-depth Technical Guide to 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern organic synthesis and drug development, the strategic selection of precursors is paramount. These molecular building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and drug development, the strategic selection of precursors is paramount. These molecular building blocks are the foundation upon which complex, biologically active molecules are constructed. This guide provides a comprehensive technical overview of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, a versatile amino alcohol precursor. As a Senior Application Scientist, my aim is to deliver not just a recitation of facts, but a field-proven perspective on the practical synthesis, key reactions, and potential applications of this valuable compound. We will delve into the "why" behind the "how," offering insights that bridge theoretical knowledge with practical laboratory application.

Compound Profile: 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride

1.1. Structural and Chemical Properties

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is the salt form of the parent amino alcohol. The hydrochloride form enhances stability and improves handling characteristics, making it a more convenient precursor for various synthetic applications.

PropertyValueSource
IUPAC Name 1-(Ethylamino)-2-methylpropan-2-ol hydrochlorideN/A
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in water and polar organic solventsGeneral chemical knowledge

1.2. Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of the free base would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), two singlets for the diastereotopic methyl groups, a singlet for the methylene protons adjacent to the nitrogen, and broad signals for the amine and hydroxyl protons.

  • ¹³C NMR: The carbon NMR would display distinct signals for each of the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with those closer to the electronegative oxygen and nitrogen atoms appearing further downfield.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, along with characteristic fragmentation patterns.

Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride: Plausible Synthetic Strategies

While a specific, peer-reviewed synthesis for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is not extensively documented in readily accessible literature, several logical and established synthetic routes can be proposed based on the synthesis of analogous compounds. Two primary strategies are presented here, offering a solid foundation for laboratory-scale preparation.

2.1. Strategy 1: N-Alkylation of 2-Amino-2-methyl-1-propanol

This approach involves the direct ethylation of the commercially available starting material, 2-amino-2-methyl-1-propanol. This is a common and generally high-yielding method for the synthesis of secondary amines.

N_Alkylation start 2-Amino-2-methyl-1-propanol intermediate 1-(Ethylamino)-2-methylpropan-2-ol (Free Base) start->intermediate N-Ethylation reagent Ethyl Halide (e.g., EtI, EtBr) Base (e.g., K₂CO₃, Et₃N) product 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride intermediate->product Salt Formation hcl HCl in solvent (e.g., Ether, Isopropanol)

Figure 1: N-Alkylation Synthetic Pathway.

Rationale: The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an SN2 reaction. The base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The final step involves the simple protonation of the secondary amine with hydrochloric acid to yield the desired hydrochloride salt.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Ethyl iodide or ethyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The resulting crude free base can be purified by distillation or column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.

2.2. Strategy 2: Ring-Opening of 2,2-Dimethyloxirane with Ethylamine

This method utilizes the nucleophilic ring-opening of an epoxide, a reliable and often regioselective reaction.

Epoxide_Opening start 2,2-Dimethyloxirane intermediate 1-(Ethylamino)-2-methylpropan-2-ol (Free Base) start->intermediate Nucleophilic Attack reagent Ethylamine (in excess or as a solution) product 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride intermediate->product Salt Formation hcl HCl in solvent (e.g., Ether, Isopropanol)

Figure 2: Epoxide Ring-Opening Pathway.

Rationale: The nitrogen atom of ethylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. In the case of the unsymmetrical 2,2-dimethyloxirane, the attack is expected to occur at the less sterically hindered primary carbon, leading to the desired 1-(ethylamino)-2-methylpropan-2-ol. This reaction can be carried out with or without a catalyst, although acidic or basic conditions can influence the rate and regioselectivity.

Experimental Protocol (Proposed):

  • Reaction Setup: 2,2-Dimethyloxirane (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: An excess of ethylamine (e.g., 2-3 eq), either as a neat liquid or a concentrated solution in a compatible solvent, is added to the epoxide solution. The reaction can be performed at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction is monitored by GC-MS to observe the disappearance of the starting epoxide.

  • Work-up and Purification: Once the reaction is complete, the excess ethylamine and solvent are removed under reduced pressure. The resulting crude amino alcohol can be purified by vacuum distillation.

  • Salt Formation: The purified 1-(Ethylamino)-2-methylpropan-2-ol is converted to its hydrochloride salt as described in Strategy 1.

Role as a Precursor in Organic Synthesis

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride serves as a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a secondary amine and a tertiary alcohol. This bifunctionality allows for a wide range of subsequent chemical transformations.

3.1. As a Scaffold in Medicinal Chemistry

Amino alcohols are prevalent structural motifs in many biologically active compounds and pharmaceuticals. The structural framework of 1-(Ethylamino)-2-methylpropan-2-ol can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and basicity, which are critical for drug efficacy. While specific examples for this particular precursor are not abundant in the literature, its structural similarity to other known pharmacophores suggests its potential in the synthesis of:

  • Beta-blockers and related cardiovascular drugs: The amino alcohol moiety is a key feature of many beta-blockers.

  • Chiral ligands: The stereocenter at the tertiary alcohol can be exploited in the synthesis of chiral ligands for asymmetric catalysis.

  • Novel therapeutic agents: As a versatile building block, it can be used in the exploratory synthesis of new chemical entities with potential therapeutic applications.

3.2. Key Chemical Transformations

The secondary amine and tertiary alcohol functionalities can be selectively or simultaneously reacted to build more complex molecular architectures.

Transformations precursor 1-(Ethylamino)-2-methylpropan-2-ol acylation N-Acylation / N-Sulfonylation precursor->acylation alkylation Further N-Alkylation precursor->alkylation oxidation Oxidation of Alcohol precursor->oxidation dehydration Dehydration of Alcohol precursor->dehydration product_amide Amides / Sulfonamides acylation->product_amide product_tert_amine Tertiary Amines alkylation->product_tert_amine product_ketone Ketones oxidation->product_ketone product_alkene Alkenes dehydration->product_alkene

Figure 3: Potential Chemical Transformations.
  • N-Acylation/N-Sulfonylation: The secondary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

  • Further N-Alkylation: The secondary amine can be further alkylated to yield a tertiary amine.

  • Oxidation of the Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can lead to carbon-carbon bond cleavage.

  • Dehydration of the Tertiary Alcohol: Under acidic conditions, the tertiary alcohol can be dehydrated to form an alkene.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride and its parent free base.

  • Hazard Identification: The free base, 1-(Ethylamino)-2-methylpropan-2-ol, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is expected that the hydrochloride salt would have similar irritant properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion and Future Outlook

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride represents a versatile and potentially valuable precursor for organic synthesis, particularly in the realm of medicinal chemistry. While detailed, published synthetic protocols are not widespread, its preparation from readily available starting materials via established synthetic routes is highly feasible. The bifunctional nature of this amino alcohol opens up a wide array of possibilities for the construction of more complex molecules. As the demand for novel chemical entities in drug discovery continues to grow, the exploration and utilization of such fundamental building blocks will undoubtedly play a crucial role in advancing the field. Further research into the specific applications and reaction optimization of this precursor is warranted and is expected to unveil its full potential in the synthesis of next-generation pharmaceuticals and other functional materials.

References

  • PubChem. 1-(Ethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(Ethylamino)-2-methylpropan-2-ol - Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Discovery and History of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride

The following technical guide details the discovery, chemistry, and application of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride , a specialized amino-alcohol intermediate critical to the development of modern triazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride , a specialized amino-alcohol intermediate critical to the development of modern triazole antifungal agents.

A Critical Intermediate in Triazole Antifungal Synthesis

Executive Summary & Chemical Identity

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 73825-96-4 ) is a specialized


-amino alcohol derivative used primarily as a nucleophilic building block in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3] While structurally related to the side chains of beta-adrenergic blockers (e.g., Carteolol), its primary industrial significance lies in the development of broad-spectrum triazole antifungal agents .

The compound is characterized by a bulky tert-butyl alcohol core functionalized with an ethylamino group. This specific steric arrangement—combining a tertiary alcohol (resistant to oxidation) with a secondary amine (reactive nucleophile)—makes it an ideal scaffold for introducing stable, polar motifs into drug candidates to modulate lipophilicity and metabolic stability.

Key Chemical Identifiers
ParameterDetail
IUPAC Name 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride
Common Synonyms

-Ethyl-2-hydroxyisobutylamine HCl; 1-Ethylamino-2-methyl-2-propanol HCl
CAS Number 73825-96-4
Molecular Formula

Molecular Weight 153.65 g/mol
Functional Class

-Amino Alcohol; Chiral Auxiliary Precursor (if resolved)

Discovery and Patent Landscape

The historical emergence of 1-(ethylamino)-2-methylpropan-2-ol is tied to the optimization of azole antifungals . Early generation azoles (e.g., fluconazole, itraconazole) relied on specific nitrogen-containing side chains to interact with the heme iron of fungal CYP51 (lanosterol 14


-demethylase).

Researchers sought to enhance the potency and spectrum of these drugs by modifying the aliphatic side chains. The discovery of this specific ethylamino-isobutanol moiety allowed for the creation of novel triazole derivatives with improved pharmacokinetic profiles.

The Patent Pivot (US 2012/0252801)

The compound gained significant prominence in the intellectual property landscape around 2010-2012. Specifically, US Patent 2012/0252801 A1 ("Triazole derivative and use thereof as antifungal agent") identifies this amino alcohol as a key reagent. In this context, it serves as a nucleophile that opens epoxide rings or displaces leaving groups on the main antifungal pharmacophore, introducing a side chain that balances water solubility (via the hydroxyl group) with membrane permeability (via the ethyl/methyl groups).

Evolution of Use:

  • Early Era (1950s-1980s): Studied purely as a chemical curiosity or corrosion inhibitor derivative.

  • Modern Era (2000s-Present): Validated as a high-purity intermediate for pharmaceutical synthesis, specifically for next-generation antifungal candidates designed to overcome resistance.

Synthesis & Reaction Logic

The synthesis of 1-(ethylamino)-2-methylpropan-2-ol is a classic example of regioselective epoxide ring opening . The protocol relies on the inherent steric bias of the starting material, isobutylene oxide (2,2-dimethyloxirane).

Mechanistic Pathway

The reaction involves the nucleophilic attack of ethylamine on isobutylene oxide.

  • Regioselectivity: Under basic or neutral conditions, the nucleophile (ethylamine) attacks the least substituted carbon (the methylene group) of the epoxide ring. The tertiary carbon is sterically hindered by the two methyl groups, preventing attack at that position.

  • Result: This regiocontrol is "self-validating," ensuring high yield of the primary amine-tertiary alcohol product without significant formation of the regioisomer.

Diagram: Synthesis Pathway

SynthesisPathway IsobutyleneOxide Isobutylene Oxide (2,2-Dimethyloxirane) Intermediate Transition State (Steric Control) IsobutyleneOxide->Intermediate Ring Opening Ethylamine Ethylamine (Nucleophile) Ethylamine->Intermediate Nucleophilic Attack (S_N2) FreeBase 1-(Ethylamino)-2-methylpropan-2-ol (Free Base) Intermediate->FreeBase Regioselective Formation FinalProduct Final Product (HCl Salt) FreeBase->FinalProduct Salt Formation HCl HCl (gas/ether) HCl->FinalProduct

Figure 1: Regioselective synthesis pathway via nucleophilic ring opening of isobutylene oxide.[1][3][4][5][6]

Experimental Protocol (Standardized)

This protocol describes the preparation of the hydrochloride salt, which is the stable form used in GMP environments.

Reagents:

  • Isobutylene oxide (CAS 558-30-5)[1][7]

  • Ethylamine (70% aq. solution or anhydrous)

  • Solvent: Methanol or Ethanol

  • HCl source: 4M HCl in Dioxane or conc. HCl

Step-by-Step Methodology:

  • Nucleophilic Addition: Charge a high-pressure reactor (autoclave) with isobutylene oxide (1.0 eq) and excess ethylamine (3.0 eq) in methanol. The excess amine prevents polymerization of the epoxide.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor consumption of epoxide by GC-FID.

    • Logic: Elevated temperature overcomes the activation energy of the ring opening, while the closed system prevents loss of volatile ethylamine.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess ethylamine. The residue is the crude free base (colorless oil).

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether or ethanol. Cool to 0°C.

  • Precipitation: Slowly add HCl (gas or solution) until pH reaches ~2. The hydrochloride salt will precipitate as a white crystalline solid.

  • Purification: Recrystallize from ethanol/ether to remove any trace regioisomers or secondary amine impurities.

Technical Specifications & Safety

Researchers handling this compound must adhere to strict safety protocols due to its irritant properties and potential biological activity.

Physicochemical Data
PropertyValue
Physical State White to off-white crystalline solid (HCl salt)
Melting Point 150–155°C (Decomposes)
Solubility Highly soluble in water, methanol; Insoluble in hexane
pKa ~9.5 (Amine protonation)
Hygroscopicity Moderate (Store under inert atmosphere)
GHS Safety Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Handling Precaution: As an amine hydrochloride, the compound can release HCl gas if heated strongly or reacted with strong acids. Always manipulate within a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved from [Link]

  • Kaken Pharmaceutical Co., Ltd. (2012).Triazole derivative and use thereof as antifungal agent. U.S. Patent Application No. 13/505,801 (Publication No. US 2012/0252801 A1). Washington, DC: U.S.

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Foundational

The Strategic Importance of the β-Amino Alcohol Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Within the vast armamentarium of medicinal chemistry, certain structural motifs achieve a privileged status. They a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast armamentarium of medicinal chemistry, certain structural motifs achieve a privileged status. They appear repeatedly across diverse therapeutic classes, acting as reliable anchors for biological activity. The β-amino alcohol scaffold is a quintessential example of such a pharmacophore. Characterized by a vicinal amino and hydroxyl group on an alkyl backbone, this deceptively simple arrangement provides a precise three-dimensional array of hydrogen bond donors, acceptors, and a chiral center, making it an ideal framework for specific and high-affinity interactions with biological macromolecules.

This technical guide offers a senior application scientist's perspective on the core principles of β-amino alcohol chemistry. We will move beyond simple recitation of facts to explore the causality behind synthetic choices, delve into the mechanistic basis of their pharmacological action, and provide field-proven protocols for their synthesis and analysis. This document is structured to serve as a comprehensive resource, navigating from the foundational synthetic strategies that grant access to these vital molecules, through to their application in landmark drugs, and concluding with the critical analytical methods required to validate their stereochemical integrity.

Part 1: Core Synthetic Strategies for Chiral β-Amino Alcohols

The primary challenge in synthesizing β-amino alcohols lies in the precise control of the two adjacent stereocenters. The relative (syn/anti) and absolute (R/S) configuration of the amino and hydroxyl groups is paramount, as stereoisomers often exhibit dramatically different pharmacological activities and toxicological profiles. The choice of synthetic route is therefore a critical decision, dictated by factors such as the desired stereochemistry, substrate availability, scalability, and increasingly, environmental impact.

The Workhorse Method: Nucleophilic Ring-Opening of Epoxides

The aminolysis of epoxides is arguably the most direct and widely employed method for constructing the β-amino alcohol backbone. Its prevalence is rooted in the high atom economy, the commercial availability of a vast array of epoxides and amines, and the predictable stereochemical outcome.

Causality & Mechanistic Insight: The reaction proceeds via a classic SN2 mechanism. The amine nucleophile attacks one of the electrophilic carbons of the epoxide ring, forcing the ring to open and forming the alcohol. This process is stereospecific: the reaction results in a formal anti-addition, with the nucleophilic amine and the resulting hydroxyl group on opposite faces of the original C-C bond. Critically, this occurs with an inversion of configuration at the carbon center that is attacked. This predictability is a cornerstone of its utility in asymmetric synthesis.

While the reaction can proceed uncatalyzed, particularly with reactive amines and elevated temperatures, the use of catalysts is often essential for activating less reactive substrates and enabling milder conditions. Lewis acids (e.g., Zn(ClO₄)₂, Sc(OTf)₃, InBr₃) are commonly used to coordinate to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack. This activation is crucial for reactions involving less nucleophilic amines, such as anilines.[1]

Epoxide_Opening cluster_0 Uncatalyzed Pathway (High Temp) cluster_1 Lewis Acid (LA) Catalyzed Pathway Epoxide_U R1-CH(O)CH-R2 TS_U Transition State Epoxide_U->TS_U Slow Amine_U R3R4NH Amine_U->TS_U Product_U R1-CH(OH)CH(NR3R4)-R2 TS_U->Product_U Epoxide_C R1-CH(O)CH-R2 Activated_Epoxide [R1-CH(O-LA)CH-R2]+ Epoxide_C->Activated_Epoxide Amine_C R3R4NH TS_C Transition State Amine_C->TS_C LA LA LA->Activated_Epoxide Activated_Epoxide->TS_C Fast Product_C R1-CH(OH)CH(NR3R4)-R2 TS_C->Product_C

Caption: General schematic of uncatalyzed vs. Lewis acid-catalyzed epoxide aminolysis.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Aminolysis of Epoxides

This protocol is a representative example for the synthesis of β-amino alcohols via epoxide ring-opening, catalyzed by cyanuric chloride under solvent-free conditions.[1]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the epoxide (1.0 mmol, 1.0 eq) and the amine (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add cyanuric chloride (0.02 mmol, 2 mol%) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous at the start.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Work-up: Upon completion, add 0.5 N HCl (15 mL) to the reaction mixture to quench the reaction and protonate the product and any unreacted amine.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL) to remove non-basic organic impurities. The protonated product remains in the aqueous layer.

  • Basification & Isolation: Cool the aqueous layer in an ice bath and basify to pH > 10 with solid NaOH or a concentrated NaOH solution. Extract the free-base product into an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Self-Validation Note: The successful formation of the product can be confirmed by ¹H NMR spectroscopy, observing the appearance of a broad singlet for the hydroxyl proton and characteristic methine proton signals adjacent to the oxygen and nitrogen atoms. The regioselectivity of the attack can also be determined by detailed NMR analysis (COSY, HSQC).

Stereoselective Reduction of α-Functionalized Ketones

Causality & Mechanistic Insight: The key is to control the facial selectivity of hydride delivery to the prochiral ketone. For α-amino ketones, this is masterfully achieved using chiral catalysts that create a sterically defined environment around the carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF or catecholborane), is a benchmark method.[2] The catalyst coordinates to both the borane and the ketone's lone pair electrons, forming a rigid, six-membered chair-like transition state. The bulky substituent on the catalyst directs the hydride from the borane to one specific face of the ketone, leading to high enantioselectivity.

CBS_Reduction Ketone α-Amino Ketone (R-CO-CH₂-NR'R'') Coordination Coordination & Complex Formation Ketone->Coordination CBS_Cat Chiral Oxazaborolidine (CBS Catalyst) CBS_Cat->Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->Coordination Transition_State Rigid Chair-like Transition State Coordination->Transition_State Hydride_Transfer Face-Selective Hydride Transfer Transition_State->Hydride_Transfer Product Chiral β-Amino Alcohol (High e.e.) Hydride_Transfer->Product

Caption: Logical workflow of a CBS-catalyzed asymmetric ketone reduction.

Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone via CBS Catalysis

This protocol is a general representation based on established procedures for CBS reduction.[2]

  • Catalyst Preparation: To a flame-dried, nitrogen-purged flask, add the (R)- or (S)-CBS catalyst (0.1 eq) and dry tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0°C and slowly add borane-THF complex (1.0 M solution in THF, 1.0-1.2 eq) via syringe. Stir for 10-15 minutes.

  • Substrate Addition: Dissolve the α-amino ketone (1.0 eq) in dry THF and add it dropwise to the catalyst-borane solution at 0°C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C or room temperature, monitoring by TLC for the consumption of the starting ketone.

  • Quenching: Once complete, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Hydrolysis: Add 1N HCl and stir the mixture for 30-60 minutes to hydrolyze the borate esters.

  • Work-up: Basify the mixture with aqueous NaOH and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amino alcohol can be purified by column chromatography or recrystallization of its hydrochloride salt.

Self-Validation Note: The enantiomeric excess (e.e.) of the product must be determined by a separate chiral analysis, typically Chiral HPLC or SFC (see Part 3), to validate the success of the asymmetric induction.

The Green Chemistry Approach: Biocatalysis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild aqueous conditions, often obviating the need for protecting groups and hazardous reagents, and can exhibit exquisite stereo-, regio-, and chemoselectivity.

Causality & Mechanistic Insight: For the synthesis of chiral amines and amino alcohols, ω-transaminases (ω-TAs) are particularly valuable.[3] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a ketone acceptor. The reaction proceeds through a "ping-pong" mechanism. First, the amino donor reacts with the PLP cofactor to form a pyridoxamine-5'-phosphate (PMP) intermediate, releasing the ketone byproduct (e.g., acetone). The ketone substrate then enters the active site and accepts the amino group from PMP, regenerating the PLP cofactor and releasing the chiral amine product. The enzyme's chiral active site ensures that the amination occurs on only one face of the prochiral ketone, leading to products with very high enantiomeric excess (>99% e.e. is common).

Transaminase_Cycle Catalytic Cycle of a ω-Transaminase Enz_PLP Enzyme-PLP (Aldimine form) Enz_PMP Enzyme-PMP (Aminated form) Enz_PLP->Enz_PMP 1. Amino group transfer Amine_Product Chiral Amine/ Amino Alcohol Enz_PLP->Amine_Product Enz_PMP->Enz_PLP 2. Regeneration Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Enz_PMP->Ketone_Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enz_PLP Ketone_Substrate Prochiral Ketone Ketone_Substrate->Enz_PMP

Caption: Simplified catalytic cycle of a ω-transaminase for asymmetric amination.

Experimental Protocol: General Procedure for Whole-Cell Transaminase Biotransformation

This protocol describes a typical batch biotransformation using E. coli cells overexpressing a transaminase.[4]

  • Cell Culture and Harvest: Grow the recombinant E. coli strain expressing the desired ω-transaminase in a suitable medium (e.g., LB broth with antibiotic selection) to a high cell density. Induce protein expression (e.g., with IPTG). Harvest the cells by centrifugation and wash with a buffer (e.g., 50 mM phosphate buffer, pH 7.5). The resulting cell paste can be used directly or stored frozen.

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.5-8.5).

    • Ketone substrate (e.g., 10-50 mM).

    • Amino donor (e.g., Isopropylamine, 0.5-1.5 M).

    • PLP cofactor (1 mM).

    • Resuspended whole cells (e.g., 5-10% w/v).

  • Biotransformation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • Monitoring: Monitor the conversion of the ketone to the amine product over time using HPLC or GC analysis.

  • Work-up: When the reaction reaches completion (or equilibrium), terminate it by centrifuging to remove the cells.

  • Extraction: Adjust the pH of the supernatant to >10 with NaOH and extract the product with an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Purification: Dry the organic extract over Na₂SO₄, filter, and concentrate. The product can be further purified if necessary, often by crystallization of a salt.

Self-Validation Note: A key control experiment is to run the reaction without the cells (or with a non-recombinant host) to ensure the conversion is enzyme-dependent. The removal of the ketone byproduct (e.g., acetone from isopropylamine) can shift the equilibrium and drive the reaction to higher conversion.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy is a multi-parameter optimization problem. The following table provides a high-level comparison to guide this decision-making process.

FeatureRing-Opening of EpoxidesAsymmetric Ketone ReductionBiocatalysis (ω-Transaminase)
Stereocontrol Excellent (Stereospecific)Excellent (Stereoselective)Superb (Often >99% e.e.)
Diastereoselectivity Primarily yields anti productsCan access syn or antiHigh, but enzyme-dependent
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-95%)Variable to Excellent (50->95%)
Substrate Scope Broad, but requires epoxideBroad for ketonesCan be limited by enzyme specificity
Reagents Lewis acids, aminesChiral catalysts, boranesAqueous buffer, renewable resources
Conditions Mild to moderate temp.Often cryogenic (-78°C to RT)Mild (25-40°C), aqueous pH
Scalability Well-establishedGood, but catalyst cost can be a factorExcellent, established in industry
Key Advantage Simplicity, predictabilityAccess to diverse stereoisomers"Green," exceptional selectivity
Key Limitation Epoxide availability/stabilityCost of catalyst/reagentsEnzyme discovery/engineering required

Part 2: The β-Amino Alcohol Pharmacophore in Action: Medicinal Chemistry Case Studies

The true value of the β-amino alcohol motif is realized in its application. Its ability to form specific, multi-point interactions with protein targets is the foundation for the activity of numerous blockbuster drugs.

The Archetype: β-Adrenergic Receptor Antagonists (β-Blockers)

The development of β-blockers, starting with propranolol, revolutionized the treatment of cardiovascular diseases like hypertension, angina, and arrhythmia.[] The β-amino alcohol is the indispensable core of this entire class of drugs.

Mechanism of Action & Structure-Activity Relationship (SAR): β-blockers are competitive antagonists of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors.[6] The binding of these drugs blocks the downstream signaling cascade (Gs protein activation, cAMP production), leading to reduced heart rate and blood pressure.[6] The β-amino alcohol pharmacophore is essential for this antagonism:

  • Protonated Amine: At physiological pH, the secondary amine is protonated (R₂NH₂⁺). This ammonium ion forms a crucial ionic bond with the carboxylate side chain of a highly conserved aspartate residue (Asp113 in the β₂AR) in the receptor's binding pocket.

  • Hydroxyl Group: The secondary alcohol's hydroxyl group forms a key hydrogen bond with an asparagine residue (Asn312 in the β₂AR). This interaction is stereospecific; the (S)-enantiomer is typically 100-fold more potent because it correctly positions the hydroxyl group for this H-bond.[7]

  • N-Alkyl Group: A bulky alkyl substituent on the nitrogen (e.g., isopropyl or tert-butyl) is critical for antagonist activity and enhances binding affinity through van der Waals interactions in a hydrophobic pocket.

  • Aryloxypropanolamine Linker: The Ar-O-CH₂- linker, found in most modern β-blockers, optimally spaces the aromatic ring from the chiral amino alcohol side chain for effective receptor occupancy.[8]

Beta_Blocker_Pharmacophore Key Pharmacophoric Interactions of β-Blockers Pharmacophore Aromatic Ring -O-CH₂- (S)-CH(OH)-CH₂- NH-R Receptor Hydrophobic Pocket Asn Residue Asp Residue Pharmacophore:aryl->Receptor:pocket van der Waals Interaction Pharmacophore:chiral->Receptor:asn H-Bond (OH) Pharmacophore:amine->Receptor:asp Ionic Bond (NH₂⁺)

Caption: Essential pharmacophore of aryloxypropanolamine β-blockers and their key receptor interactions.

Featured β-Blocker Drugs
Drug NameStructureSelectivityKey Clinical Use
Propranolol

Non-selective (β₁/β₂)Hypertension, Angina, Anxiety[9]
Atenolol

Cardioselective (β₁)Hypertension, Myocardial Infarction
Salbutamol (Albuterol)

β₂ Agonist*Asthma, COPD (Bronchodilator)[10]

*Note: Salbutamol is a β-agonist, not a blocker, but it shares the core phenylethanolamine structure and highlights how modifications to the aromatic ring and N-substituent can switch pharmacology while retaining the essential amino alcohol core.

Experimental Protocol: Synthesis of (Racemic) Propranolol

This two-step procedure is a classic industrial synthesis of propranolol.[11]

Step 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane

  • In a reaction vessel, dissolve 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water).

  • Add a base such as potassium hydroxide (KOH) (1.1 eq) and stir to form the naphthoxide salt.

  • Add epichlorohydrin (>1.5 eq, acts as both reactant and solvent in some procedures) dropwise, controlling the temperature.

  • Heat the mixture (e.g., reflux) until the reaction is complete (monitored by TLC).

  • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate to yield the crude epoxide, which can be purified by distillation or chromatography.

Step 2: Ring-Opening with Isopropylamine

  • Dissolve the epoxide from Step 1 (1.0 eq) in a suitable solvent like dichloromethane or ethanol.

  • Add isopropylamine (1.2 eq). A mild base like triethylamine (0.1 eq) can be added to catalyze the reaction.[11]

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).[11]

  • Evaporate the solvent under reduced pressure.

  • The resulting crude propranolol can be purified by recrystallization from a solvent mixture like toluene/n-hexane to yield the pure free base.[11]

Combating Viral Replication: HIV-1 Protease Inhibitors

The development of HIV-1 protease inhibitors was a turning point in the management of AIDS. Many of the first and second-generation inhibitors, such as Saquinavir and Darunavir, are peptidomimetic compounds that feature a β-amino alcohol (or a closely related hydroxyethylamine) core.

Mechanism of Action: The HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a step essential for viral maturation. The enzyme's mechanism involves two catalytic aspartate residues that activate a water molecule to hydrolyze a peptide bond. The hydroxyl group of the inhibitor's β-amino alcohol moiety is designed to act as a non-hydrolyzable transition-state analog.[12] It positions itself directly between the two catalytic aspartate residues (Asp25 and Asp25'), forming strong hydrogen bonds and effectively "locking up" the active site, preventing it from processing its natural substrates.[13]

HIV_PI_Mechanism Transition-State Mimicry by β-Amino Alcohol HIV Protease Inhibitors Protease HIV Protease Active Site (Asp25 / Asp25') Inhibitor β-Amino Alcohol Inhibitor Hydroxyl Inhibitor -OH Group Inhibitor->Hydroxyl Amine Inhibitor -NH Group Inhibitor->Amine Hydroxyl->Protease Mimics transition-state water Forms key H-bonds Amine->Protease Additional H-bonds & anchoring

Caption: Logical diagram of the β-amino alcohol motif as a transition-state analog in HIV protease.

Stabilizing Microtubules: The Paclitaxel (Taxol®) Side Chain

Paclitaxel is one of the most successful anticancer drugs ever developed. Its complex diterpenoid core is responsible for its overall shape, but its biological activity is critically dependent on the unique β-amino acid side chain attached at the C-13 position, which is structurally a β-amino alcohol derivative.[14]

Role of the Side Chain: Paclitaxel's mechanism of action is the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[] The C-13 side chain is essential for this activity. It projects away from the core and makes critical contacts with the β-tubulin subunit on the inner surface of the microtubule.[16] The hydroxyl and amide groups of the side chain form specific hydrogen bonds that anchor the drug in place, promoting the polymerization of tubulin and preventing the depolymerization necessary for normal cell division.[14][16] The synthesis of this chiral side chain is a major focus of all total and semi-synthetic routes to Paclitaxel.

Part 3: Ensuring Stereochemical Integrity: Analytical Methods

The synthesis of a chiral β-amino alcohol is incomplete without rigorous verification of its enantiomeric purity. Enantiomeric excess (e.e.) is a critical quality attribute for any chiral drug substance, and Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for its determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Mechanistic Insight: Chiral HPLC achieves separation by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. Because these diastereomeric complexes have different energies of formation and stability, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other, resulting in their separation. Common CSPs for β-amino alcohols include those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support).[17]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol and must be optimized for the specific analyte.

  • Sample Preparation: Accurately prepare a solution of the β-amino alcohol sample in a suitable solvent (e.g., mobile phase, or a solvent like ethanol/isopropanol) at a known concentration (e.g., ~1 mg/mL). Prepare a separate sample of the racemate to confirm peak identity and resolution.

  • Column and Mobile Phase Selection:

    • Select an appropriate chiral column (e.g., a Chiralpak® or Chiralcel® polysaccharide-based column, or a SUMICHIRAL™ cyclodextrin-based column).

    • Choose a mobile phase system. For polysaccharide columns, this is typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For cyclodextrin columns in reversed-phase mode, a buffered aqueous-organic mobile phase is common.[17]

  • Instrument Setup:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

    • Set the column temperature (e.g., 25°C), as temperature can significantly affect separation.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the racemic sample first to determine the retention times of both enantiomers and calculate the resolution factor (Rs > 1.5 is desired).

    • Inject the synthesized sample under the same conditions.

  • Data Processing:

    • Integrate the peak areas for both enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Self-Validation Note: The method should be validated for specificity, linearity, accuracy, and precision. A clean baseline and good resolution between the enantiomeric peaks are essential for an accurate e.e. determination.

Conclusion

The β-amino alcohol motif represents a triumph of molecular design, where a simple arrangement of functional groups provides a powerful tool for modulating complex biological systems. Its journey from the core of the first β-blockers to essential components of antiviral and anticancer agents underscores its enduring relevance. A deep understanding of the synthetic strategies to control its stereochemistry, the mechanistic principles that govern its interactions with protein targets, and the analytical techniques to verify its purity are fundamental skills for any professional in drug discovery and development. As new synthetic methods, such as catalytic asymmetric C-H amination, continue to emerge, the accessibility and application of this privileged scaffold will only expand, ensuring its place in the medicinal chemistry lexicon for decades to come.

References
  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (2008). ResearchGate. [Link]

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  • Khrimian, A., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]

  • Okamoto, Y., & Yashima, E. (2000). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • Soloshonok, V. A., & Sova, V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Paclitaxel. StatPearls. [Link]

  • Konvalinka, J., et al. (2000). Role of hydroxyl group and R/S configuration of isostere in binding properties of HIV-1 protease inhibitors. PubMed. [Link]

  • Amine Transaminases in Biocatalytic Amine Synthesis. (2016). Diva-portal.org. [Link]

  • Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. [Link]

  • Novel propranolol synthesis method. (2015).
  • Novel Transforming Growth Factor-Beta Receptor 1 Antagonists through a Pharmacophore-Based Virtual Screening Approach. (2018). PMC. [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology. [Link]

  • Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]

  • Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. (2014). PLOS ONE. [Link]

  • New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. (2021). ResearchGate. [Link]

  • Asymmetric synthesis of R-salbutamol. (n.d.). University of Bristol. [Link]

  • Brown, H. C. (1988). The boron approach to asymmetric synthesis. Pure and Applied Chemistry. [Link]

  • Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. [Link]

  • Enantioselective synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Asymmetric biomimetic transamination of α-keto amides to peptides. (2021). PubMed Central. [Link]

  • Ghosh, A. K., et al. (2016). HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope. PubMed Central. [Link]

  • Frishman, W. H. (1982). Beta-adrenergic receptor blockers. Adverse effects and drug interactions. Hypertension. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2012). ProQuest. [Link]

  • Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. (1974). PubMed. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]

  • Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. (1987). PubMed. [Link]

  • Targeting Beta-Blocker Drug–Drug Interactions with Fibrinogen Blood Plasma Protein: A Computational and Experimental Study. (2020). PMC. [Link]

  • Potent HIV‑1 Protease Inhibitors Containing Oxabicyclo Octanol-derived P2- Ligands. (n.d.). OSTI.GOV. [Link]

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  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]

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  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. (2020). ChemRxiv. [Link]

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  • Examples of β-amino alcohol drugs. (n.d.). ResearchGate. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride from Isobutylene Oxide

[1] Abstract This application note details the optimized protocol for the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride via the aminolysis of isobutylene oxide. This -amino alcohol scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the optimized protocol for the regioselective synthesis of 1-(ethylamino)-2-methylpropan-2-ol hydrochloride via the aminolysis of isobutylene oxide. This


-amino alcohol scaffold is a critical intermediate in the synthesis of beta-blockers and various pharmaceutical agents.[1] The protocol emphasizes a "Safety-First" approach to handling volatile epoxides and amines, utilizing pressure-controlled conditions to ensure high yield and regiochemical purity.[1]

Reaction Mechanism & Strategic Analysis

The Chemistry: Regioselective Ring Opening

The synthesis relies on the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by ethylamine.[1] This reaction follows an


 mechanism , where the nucleophile (ethylamine) attacks the epoxide ring.
  • Regioselectivity: The reaction is highly regioselective due to steric hindrance. The gem-dimethyl group at the C2 position creates a significant steric barrier, forcing the incoming amine to attack the less substituted C1 (methylene) position.

  • Product: This pathway exclusively yields the primary amine derivative with a tertiary alcohol, avoiding the formation of the sterically congested secondary alcohol isomer.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the critical intermediate states.

ReactionScheme Reactants Isobutylene Oxide (2,2-Dimethyloxirane) + Ethylamine TS Transition State (Steric Control at C2) Reactants->TS Nucleophilic Attack (SN2) Intermediate Alkoxide Intermediate TS->Intermediate Ring Opening FreeBase Free Base: 1-(Ethylamino)-2-methylpropan-2-ol Intermediate->FreeBase Proton Transfer Salt Final Product: HCl Salt FreeBase->Salt HCl/Ether

Figure 1: Reaction pathway demonstrating the regioselective attack of ethylamine at the less hindered carbon of isobutylene oxide.[1]

Critical Material Attributes (CMA) & Safety

WARNING: This protocol involves Class 1 Flammables and Carcinogenic Alkylating Agents. All operations must be performed in a functioning fume hood using spark-proof equipment.[1]

ComponentCASRoleHazardsHandling Precaution
Isobutylene Oxide 558-30-5SubstrateCarcinogen, Highly Flammable, VolatileStore cold (2-8°C).[1] Use in closed system.
Ethylamine (70% aq) 75-04-7ReagentCorrosive, Flammable Gas (liberated)Use pressure vessel.[1] Cool before opening.
Hydrochloric Acid 7647-01-0Salt FormerCorrosiveUse anhydrous solution (e.g., 2M in Ether).[1]

Detailed Experimental Protocol

Step 1: Aminolysis (Ring Opening)

Objective: Maximize conversion while minimizing dialkylation (formation of bis-species).[1]

  • Preparation:

    • Equip a 300 mL stainless steel autoclave (or heavy-walled pressure tube for small scale) with a magnetic stir bar and a pressure gauge.[1]

    • Cool the vessel to 0°C in an ice bath.

  • Charging:

    • Add Isobutylene Oxide (10.0 g, 139 mmol) to the chilled vessel.

    • Add Ethylamine (70% aq. solution, 45.0 g, ~700 mmol) .

    • Note: A 5:1 molar excess of amine is critical to prevent the product (a secondary amine) from reacting with a second molecule of epoxide [1].

  • Reaction:

    • Seal the vessel tightly.

    • Allow to warm to room temperature, then heat to 60°C with stirring.

    • Maintain reaction for 12-16 hours .[1] Internal pressure may rise to 2-4 bar; monitor closely.[1]

  • Workup:

    • Cool the vessel to <5°C before venting. Caution: Vapors are toxic and corrosive. Vent into a scrubber containing dilute acid.

    • Transfer the mixture to a round-bottom flask.

    • Remove excess ethylamine and water via rotary evaporation (initially at atmospheric pressure, then reduced pressure).

Step 2: Purification of Free Base

Objective: Isolate pure 1-(ethylamino)-2-methylpropan-2-ol.

  • Distillation:

    • The crude residue is a viscous, pale-yellow oil.[1]

    • Perform fractional distillation under vacuum.

    • Target Fraction: Collect the fraction boiling at ~150-155°C (atmospheric equivalent) or corresponding vacuum boiling point (e.g., ~65-70°C at 15 mmHg).[1]

    • Yield Check: Expected yield of free base is 85-92%.[1]

Step 3: Salt Formation (Hydrochloride)

Objective: Convert the hygroscopic oil into a stable crystalline solid.

  • Dissolution:

    • Dissolve the distilled free base (10 g) in anhydrous diethyl ether (50 mL) or isopropyl alcohol (30 mL) . Ensure the solution is dry (dry over

      
       if necessary).
      
  • Precipitation:

    • Cool the solution to 0°C.

    • Slowly bubble anhydrous HCl gas through the solution OR add 2M HCl in diethyl ether dropwise with vigorous stirring.

    • Continue addition until the pH of the supernatant is acidic (pH ~2) and no further precipitation occurs.

  • Isolation:

    • Filter the white crystalline solid under nitrogen (to prevent moisture absorption).

    • Wash the filter cake with cold anhydrous ether (2 x 20 mL).

    • Dry in a vacuum oven at 40°C for 6 hours.

Process Workflow Visualization

Workflow Start Start: Charge Autoclave (0°C) React Reaction Phase 60°C, 16h, 5 eq. Amine Start->React Evap Evaporation Remove Excess Ethylamine React->Evap Distill Vacuum Distillation Isolate Free Base Evap->Distill Salt Salt Formation Add HCl/Ether Distill->Salt Filter Filtration & Drying Final HCl Salt Salt->Filter

Figure 2: Step-by-step experimental workflow from reactant charging to final salt isolation.[1]

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized product, the following quality control parameters must be met.

TestMethodExpected ResultInterpretation
Appearance VisualWhite crystalline solidHigh purity salt form.[1]

NMR
400 MHz,


1.28 (s, 6H,

), 1.35 (t, 3H,

), 3.10 (s, 2H,

), 3.15 (q, 2H,

)
Confirms structure and regiochemistry (singlet at 3.10 proves attack at

).
Melting Point CapillaryReported for analogues: 145-155°C (dec)Sharp range indicates purity.[1]
Solubility 10% w/vSoluble in water, ethanolConsistent with amino-alcohol HCl salt.[1]
Troubleshooting Guide
  • Low Yield: Check autoclave seal. Volatility of isobutylene oxide leads to loss if not sealed immediately at 0°C.

  • Impurity (Bis-alkylation): If NMR shows complex multiplets in the alkyl region, the amine:epoxide ratio was too low. Increase ethylamine to 10 equivalents.

  • Hygroscopicity: If the salt turns to oil, it has absorbed water. Recrystallize from Ethanol/Ether and dry strictly under vacuum.

References

  • Lizza, J. R., & Moura-Letts, G. (2017).[2] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.[1][2] Synthesis, 49(06), 1231-1242. Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 11208, Isobutylene oxide. Link[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol.[1] Link[1]

Sources

Application

Application Note: Development of Stability-Indicating HPLC Methods for Beta-Amino Alcohols

Introduction & Scientific Context Beta-amino alcohols (e.g., Propranolol, Atenolol, Ephedrine) represent a critical structural motif in pharmaceutical chemistry, particularly within adrenergic receptor antagonists (beta-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Beta-amino alcohols (e.g., Propranolol, Atenolol, Ephedrine) represent a critical structural motif in pharmaceutical chemistry, particularly within adrenergic receptor antagonists (beta-blockers) and sympathomimetics. Developing a Stability-Indicating Method (SIM) for these compounds presents unique chromatographic challenges distinct from neutral small molecules.

A SIM must not only assay the Active Pharmaceutical Ingredient (API) but also unequivocally resolve it from all degradation products generated under stress.[1][2] For beta-amino alcohols, the primary challenges are:

  • Peak Tailing: The basic nitrogen (

    
    ) interacts strongly with residual silanols on the silica backbone of HPLC columns, causing asymmetry.
    
  • Lack of Chromophores: Some aliphatic beta-amino alcohols have weak UV absorbance, requiring low-UV detection (<210 nm) where solvent cutoffs interfere.

  • Oxidative Susceptibility: The amine group is prone to N-oxidation, creating polar degradants that often co-elute with the solvent front.

This guide provides a self-validating protocol to overcome these hurdles, compliant with ICH Q1A (R2) and ICH Q2 (R1) guidelines.

Mechanistic Insight: The Silanol Effect[3]

Understanding the causality of peak tailing is essential for column selection. At neutral pH, residual silanols (


) on the column stationary phase ionize to 

. The protonated beta-amino alcohol (

) engages in a secondary ion-exchange interaction with these sites, delaying mass transfer and causing tailing.
Figure 1: Mechanism of Amine-Silanol Interaction

SilanolInteraction cluster_mitigation Mitigation Strategies Silica Silica Support Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Interaction Ionic Interaction (Secondary Retention) Silanol->Interaction Amine Protonated Beta-Amino Alcohol (R-NH₃⁺) Amine->Interaction Result Peak Tailing & Broadening Interaction->Result LowPH Low pH (< 3.0) Protonates Silanols LowPH->Silanol Suppresses Ionization HighPH High pH (> 10.0) Deprotonates Amine HighPH->Amine Neutralizes Charge Endcap End-capping Blocks Silanols

Caption: Figure 1. The kinetic mechanism of peak tailing in basic analytes and three chemical strategies to disrupt the interaction.

Method Development Protocol

Do not rely on trial-and-error. Follow this logic tree to select your starting conditions.

Column Selection Strategy

For beta-amino alcohols, standard C18 columns often fail. Use the following hierarchy:

  • First Choice: Charged Surface Hybrid (CSH) C18 or Bidentate C18 . These columns have a slight positive surface charge that repels the protonated amine, sharpening the peak.

  • Second Choice: Polar-Embedded (Amide/Carbamate) Group . These shield silanols and provide unique selectivity for polar degradants (N-oxides).

  • Third Choice: Pentafluorophenyl (PFP) . Excellent for separating positional isomers and halogenated beta-blockers.

Mobile Phase Optimization

The pH must control the ionization state of both the analyte and the silanols.

ParameterRecommendationScientific Rationale
Buffer pH pH 2.5 - 3.0 (Phosphate/Formate)Protonates silanols (

), eliminating cation-exchange sites.
Alternative pH pH 10.0 - 11.0 (Ammonium Hydroxide)Only with Hybrid Silica. Keeps amine neutral (

), eliminating ionic interaction.
Organic Modifier Methanol vs. AcetonitrileMethanol is protic and often masks silanols better than aprotic ACN, reducing tailing for amines.
Additives 0.1% TFA or 0.1% TEA TFA acts as an ion-pairing agent (sharper peaks, but MS suppression). TEA competes for silanol sites (older method).

Forced Degradation Protocol (Stress Testing)

To prove the method is "Stability-Indicating," you must degrade the sample and verify that the API peak is spectrally pure (using Diode Array Detector - DAD) and resolved from degradants.

Figure 2: Forced Degradation Workflow

DegradationWorkflow cluster_stress Stress Conditions (Target 10-20% Degradation) Start API Stock Solution Acid Acid Hydrolysis 0.1N - 1N HCl 60°C, 1-8 hrs Start->Acid Base Base Hydrolysis 0.1N - 1N NaOH 60°C, 1-8 hrs Start->Base Ox Oxidation 3-30% H₂O₂ RT, 1-24 hrs Start->Ox Therm Thermal Solid State, 60-80°C 7 Days Start->Therm Photo Photolytic UV/Vis (1.2M Lux hours) ICH Q1B Start->Photo Neutralize Neutralization / Quenching Acid->Neutralize Base->Neutralize Dilute Dilution to Assay Conc. Ox->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute Inject HPLC-DAD Analysis Dilute->Inject Eval Mass Balance & Peak Purity Check Inject->Eval

Caption: Figure 2. Step-by-step workflow for generating and analyzing forced degradation samples.

Specific Degradation Pathways for Beta-Amino Alcohols
  • Oxidation: The secondary amine is the weak link. Expect N-oxide formation (elutes earlier than API) and potentially dealkylation (cleavage of the isopropyl/alkyl group).

  • Acid/Base: Generally stable, but if the molecule contains an ester or amide side chain (e.g., Esmolol), rapid hydrolysis will occur. The core beta-amino alcohol backbone is robust to hydrolysis.

Case Study Protocol: "Model Beta-Blocker"

Objective: Develop a SIM for a generic beta-amino alcohol (pKa 9.5).

Chromatographic Conditions:

  • Column: XBridge C18 or CSH C18 (150 x 4.6 mm, 3.5 µm).

  • Wavelength: 220 nm (Low UV required for aliphatic chain detection) and 270 nm (Aromatic ring).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Vol: 10 µL.

  • Column Temp: 30°C.

Gradient Table:

Time (min)Mobile Phase A (20mM Phosphate pH 3.0)Mobile Phase B (Acetonitrile)
0.095%5%
2.095%5%
15.040%60%
20.040%60%
20.195%5%
25.095%5%

Validation Criteria (Acceptance Limits):

  • Resolution (

    
    ):  > 2.0 between API and nearest degradant.
    
  • Peak Tailing (

    
    ):  < 1.5 (Critical for this class of compounds).
    
  • Peak Purity: Purity Angle < Purity Threshold (via DAD software).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent incompatibility.Dissolve sample in mobile phase starting conditions (95% Buffer).
Drifting Retention pH instability or lack of equilibration.Beta-amino alcohols are sensitive to pH changes near pKa. Ensure buffer capacity is sufficient (use >20mM).
Ghost Peaks Gradient artifacts or carryover.Run a blank gradient. If carryover, add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • ICH Q1A (R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][4][5][6]

  • ICH Q2 (R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][4][5][6]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Journal of Chromatography A: Separation of basic compounds: The "silanol effect" and column selection strategies. (General Reference for Mechanism).

Sources

Method

Derivatization of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride for GC analysis

APPLICATION NOTE Abstract This application note provides a comprehensive protocol for the chemical derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of 1-(Ethylamino)-2-methylpropan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

APPLICATION NOTE

Abstract

This application note provides a comprehensive protocol for the chemical derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Due to its polar functional groups (a secondary amine and a tertiary alcohol), the parent compound exhibits poor chromatographic behavior, characterized by low volatility and thermal instability. Derivatization is an essential step to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][2][3][4] This guide details a validated silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and an acylation method using N-methyl-bis(trifluoroacetamide) (MBTFA), explaining the rationale behind reagent selection and optimization of reaction conditions.

Introduction: The Rationale for Derivatization

1-(Ethylamino)-2-methylpropan-2-ol is a chemical compound containing both a secondary amine and a tertiary alcohol functional group. These polar moieties, particularly the hydroxyl (-OH) and amine (-NH) groups, are prone to hydrogen bonding. This intermolecular interaction significantly raises the boiling point and reduces the volatility of the molecule, making it unsuitable for direct analysis by gas chromatography (GC).[2][5] Furthermore, the presence of active hydrogens can lead to undesirable interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and low sensitivity.[1][2]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[2][3][4] The primary goals of derivatizing 1-(Ethylamino)-2-methylpropan-2-ol are:

  • To Increase Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with non-polar groups (e.g., trimethylsilyl or trifluoroacetyl), intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure.[1][2]

  • To Enhance Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC elution, preventing on-column degradation.[1][6][7]

  • To Improve Chromatographic Resolution and Sensitivity: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the signal-to-noise ratio, thereby lowering the limit of detection.[8]

This note will focus on two robust derivatization strategies: silylation and acylation, providing detailed protocols for each.[1][8]

Materials and Methods

Reagents and Chemicals
  • 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Pyridine (Anhydrous, ≥99.8%)

  • Ethyl Acetate (GC Grade, ≥99.5%)

  • Methanol (HPLC Grade, ≥99.9%)

  • Deionized Water (18.2 MΩ·cm)

  • Nitrogen Gas (High Purity, 99.999%)

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler Vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Micro-syringes

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS

Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[1][3][9] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst ensures the efficient derivatization of both the amine and the sterically hindered tertiary alcohol.[9][10][11]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1 mg of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride into a 2 mL autosampler vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine acts as a solvent and an acid scavenger, neutralizing the HCl byproduct of the reaction.[9][10][12]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[12]

  • Cooling & Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

Causality Behind Choices:

  • BSTFA + TMCS: BSTFA is highly reactive towards hydroxyl and amine groups.[9][10] The 1% TMCS is crucial for catalyzing the silylation of the sterically hindered tertiary alcohol, ensuring a complete reaction.[9][10][11]

  • Pyridine: As a base, it neutralizes the liberated HCl, driving the equilibrium towards the formation of the TMS-derivative.[10]

  • Heating at 70°C: This provides the necessary activation energy to overcome the steric hindrance at the tertiary alcohol and ensures the reaction proceeds to completion in a reasonable timeframe.[12][13]

Protocol 2: Acylation with MBTFA

Acylation involves the introduction of an acyl group (in this case, trifluoroacetyl) to the active sites of the molecule.[10] MBTFA is a potent acylating agent that readily reacts with primary and secondary amines.[2][11] The resulting trifluoroacetylated derivative is highly volatile and exhibits excellent chromatographic properties.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 1 mg of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride into a 2 mL autosampler vial.

  • Solvent Addition: Add 200 µL of Ethyl Acetate to the vial.

  • Reagent Addition: Add 100 µL of MBTFA.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 60°C for 20 minutes.[13]

  • Cooling & Analysis: Cool the vial to room temperature. Inject 1 µL of the reaction mixture into the GC-MS.

Causality Behind Choices:

  • MBTFA: This reagent is highly reactive towards the secondary amine, forming a stable trifluoroacetamide. Its byproducts are volatile and do not interfere with the chromatography.[2][11]

  • Ethyl Acetate: A common solvent for acylation reactions that is compatible with GC analysis.

  • Heating at 60°C: Provides sufficient energy for the reaction without causing degradation of the analyte or reagent.[13]

GC-MS Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterValue
GC System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Initial 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold 5 min
MSD Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range m/z 40-550
Ionization Mode Electron Ionization (EI) at 70 eV

Visualization of Workflows

Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Weigh 1 mg of Sample into 2 mL vial B 2. Add 100 µL Anhydrous Pyridine A->B C 3. Add 100 µL BSTFA + 1% TMCS B->C D 4. Vortex 30s C->D E 5. Heat at 70°C for 30 min D->E F 6. Cool to Room Temp. E->F G 7. Inject 1 µL into GC-MS F->G

Caption: Silylation workflow for 1-(Ethylamino)-2-methylpropan-2-ol.

Acylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Weigh 1 mg of Sample into 2 mL vial B 2. Add 200 µL Ethyl Acetate A->B C 3. Add 100 µL MBTFA B->C D 4. Vortex 1 min C->D E 5. Heat at 60°C for 20 min D->E F 6. Cool to Room Temp. E->F G 7. Inject 1 µL into GC-MS F->G

Caption: Acylation workflow for 1-(Ethylamino)-2-methylpropan-2-ol.

Expected Results and Discussion

Upon successful derivatization, the resulting TMS or TFA derivatives of 1-(Ethylamino)-2-methylpropan-2-ol will be amenable to GC-MS analysis. A sharp, symmetrical peak corresponding to the derivatized analyte should be observed in the total ion chromatogram. The mass spectrum of the derivative will be crucial for structural confirmation.

  • TMS-Derivative: Expect a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of methyl groups (M-15) and the trimethylsilyl group.[1][14] The fragmentation pattern will be indicative of the silylated structure.

  • TFA-Derivative: The trifluoroacetyl derivative will also show a distinct molecular ion and fragmentation pattern. The presence of the CF3 group will result in characteristic mass fragments.

It is imperative to run a reagent blank (all reagents except the analyte) to identify any potential interferences from the derivatizing agents or solvents. The choice between silylation and acylation may depend on the specific analytical requirements, such as the presence of other interfering substances in the sample matrix. BSTFA is generally better for sterically hindered compounds, while MBTFA can facilitate the separation of isomers.[14]

Trustworthiness and Self-Validation

To ensure the validity of this protocol, the following steps are recommended:

  • Method Blank: Analyze a sample containing only the derivatization reagents and solvent to check for contamination or side-reaction products.

  • Positive Control: Derivatize and analyze a certified reference standard of 1-(Ethylamino)-2-methylpropan-2-ol to confirm retention time and mass spectrum.

  • Spiked Sample: Spike a matrix blank with a known amount of the analyte and perform the entire procedure to assess recovery and potential matrix effects.

  • Linearity: Prepare a calibration curve with at least five concentration levels to demonstrate the quantitative performance of the method.

By incorporating these quality control measures, the reliability and accuracy of the analytical results can be assured.

References

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Derivatization reagents for GC. Adis International. [Link]

  • Extraction and derivatization of polar herbicides for GC-MS analyses. ResearchGate. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]

  • Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. [Link]

  • GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. [Link]

  • General Silylation Procedures. Gelest Technical Library. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). The Pharma Innovation. [Link]

  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. MDPI. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

Sources

Application

Technical Monograph: Application of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride in Polymer Architectures

[1][2][3][4] Executive Summary: The Steric Advantage In the landscape of amino-alcohol building blocks, 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl) occupies a unique niche defined by steric hindrance and d...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: The Steric Advantage

In the landscape of amino-alcohol building blocks, 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl) occupies a unique niche defined by steric hindrance and differential reactivity .[1][2][3][4] Unlike linear amino alcohols (e.g., ethanolamine), EMP possesses a bulky tertiary alcohol group adjacent to a secondary amine.[4]

For the polymer chemist, this structure offers three critical mechanistic advantages:

  • Latent Reactivity: The steric bulk of the gem-dimethyl group alpha to the hydroxyl reduces the rate of urethane formation, extending pot-life in polyurethane systems.[2][3][4]

  • Selectivity: The significant reactivity difference between the secondary amine and the hindered tertiary alcohol allows for stepwise polymerization (e.g., forming linear prepolymers via urea linkages before crosslinking via urethane linkages).[3][4]

  • Hydrolytic Stability: When used to synthesize methacrylamide monomers, the resulting polymers exhibit superior resistance to hydrolysis compared to ester-based analogs, making them ideal for long-term biomedical implants.[2][3][4]

This guide details the protocols for processing EMP-HCl from its stable salt form into high-performance polymer networks.[1][2][3][4]

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride
CAS Number 73825-96-4
Molecular Formula C₆H₁₅NO[1][2][3][4] · HCl
Molecular Weight 153.65 g/mol
Functional Groups Secondary Amine (Nucleophile 1), Tertiary Alcohol (Nucleophile 2)
Solubility Highly soluble in water, methanol; Sparingly soluble in acetone (salt form)
pKa (Calculated) ~9.8 (Amine)

Safety Advisory: While the HCl salt is a stable solid, the liberated free base is a corrosive liquid. All protocols below involving base neutralization require a fume hood and nitrile gloves.

Critical Pre-Step: Liberation of the Free Base

Most polymer applications (Epoxy curing, Polyurethane synthesis) require the nucleophilic free amine, not the ammonium salt. The HCl salt is the preferred storage form due to oxidative stability, but it must be neutralized prior to use.

Protocol A: Quantitative Neutralization & Extraction

Objective: To isolate 1-(Ethylamino)-2-methylpropan-2-ol (EMP-Free Base) for polymerization.[1][2][3][4]

Materials:

  • EMP-HCl (10.0 g, 65 mmol)[1][2][4]

  • Sodium Hydroxide (NaOH), 4M aqueous solution[2]

  • Dichloromethane (DCM) or Diethyl Ether[2][3][4]

  • Magnesium Sulfate (MgSO₄), anhydrous[2]

Methodology:

  • Dissolution: Dissolve 10.0 g of EMP-HCl in 15 mL of deionized water in a small Erlenmeyer flask. The solution will be slightly acidic.[2][3][4]

  • Neutralization: Slowly add 20 mL of 4M NaOH while stirring on an ice bath. Monitor pH; ensure pH > 12.[2][3][4] The solution may become cloudy as the organic free base separates.[3][4]

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). The amino alcohol will partition into the organic phase.[3][4]

    • Note: The tertiary alcohol increases organic solubility compared to simple ethanolamines.[2][3][4]

  • Drying: Combine organic layers and dry over anhydrous MgSO₄ for 30 minutes.

  • Isolation: Filter off the desiccant and remove the solvent via rotary evaporation at 40°C (mild vacuum initially, then high vacuum).[3][4]

  • Yield Check: Expect a clear, viscous liquid.[2][3][4] Theoretical yield: ~7.6 g.[2][3][4]

Application I: Latent Epoxy Curing Accelerator

EMP is a potent accelerator for anhydride-cured epoxy resins.[1][2][3][4][5] The tertiary alcohol acts as a hydrogen-bond donor to open the epoxide ring, while the secondary amine reacts directly.[3][4] The steric hindrance of the tertiary alcohol prevents premature gelation at room temperature (latency), a common issue with unhindered amino alcohols.[4]

Protocol B: Formulation of a High-Latency Epoxy Adhesive[1][2][3][4]

Target: One-pot epoxy adhesive with >24h pot life at 25°C, curing at 120°C.

Formulation Table:

ComponentFunctionParts per Hundred Resin (phr)
DGEBA Epoxy (EEW ~190) Base Resin100.0
MTHPA (Methyltetrahydrophthalic anhydride) Hardener85.0
EMP (Free Base) Latent Accelerator 2.0 - 4.0

Workflow:

  • Pre-mixing: Disperse EMP (from Protocol A) into the MTHPA hardener.[2][3][4] Stir at 40°C for 15 minutes to ensure homogeneity. The hindered amine will not react rapidly with the anhydride at this temperature.[3][4]

  • Compounding: Add the Hardener/EMP mix to the DGEBA resin.[2][3][4] Degas under vacuum (-0.1 MPa) for 10 minutes.

  • Curing Profile:

    • Stage 1: 80°C for 1 hour (Gelation).

    • Stage 2: 120°C for 2 hours (Crosslinking).

Mechanism of Action: The diagram below illustrates how the EMP molecule activates the epoxide ring.[3][4]

EpoxyMechanism cluster_latency Steric Latency Control EMP EMP (Accelerator) Complex H-Bond Complex (Activated) EMP->Complex Tertiary -OH donates H-bond Epoxy Epoxy Ring Epoxy->Complex Ring strain Network Crosslinked Thermoset Complex->Network Amine Attack (High Temp) Anhydride Anhydride Hardener Anhydride->Network Copolymerization

Figure 1: Mechanism of epoxy activation.[2][3][4] The tertiary alcohol facilitates ring-opening via hydrogen bonding, but the methyl groups (steric bulk) retard the kinetics at room temperature, providing latency.

Application II: Synthesis of Thermo-Responsive Methacrylamides

Reacting EMP with methacryloyl chloride yields a functional monomer: N-ethyl-N-(2-hydroxy-2-methylpropyl)methacrylamide .[1][2][3][4] This monomer is valuable for "smart" hydrogels.[2][3][4] The tertiary alcohol provides a hydrophilic moiety that does not hydrolyze, unlike esters.[4]

Protocol C: Monomer Synthesis (Schotten-Baumann Conditions)

Rationale: We target the amine for the polymerizable handle, leaving the tertiary alcohol pendant to tune the Lower Critical Solution Temperature (LCST) of the final polymer.

Reagents:

  • EMP-HCl (15.3 g, 0.1 mol)[1][2][4]

  • Methacryloyl Chloride (11.5 g, 0.11 mol)[2]

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution[2]

  • Dichloromethane (DCM)[2][3][4]

  • Inhibitor: BHT (trace)[2][3][4]

Step-by-Step:

  • Biphasic Setup: In a 500 mL round-bottom flask, dissolve EMP-HCl in 50 mL water. Add 100 mL DCM. Cool to 0°C.[2][3][4]

  • Acylation: Add the K₂CO₃ solution and Methacryloyl Chloride simultaneously dropwise over 1 hour, maintaining temperature <5°C. Vigorous stirring is essential.

    • Chemistry Note: The secondary amine reacts much faster than the tertiary alcohol.[3][4] The steric hindrance of the alcohol protects it from esterification under these mild conditions.[3][4]

  • Separation: Separate the organic layer.[2][3][4] Wash with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃.[2][3][4]

  • Purification: Dry over MgSO₄ and evaporate solvent.

  • Result: A viscous oil or low-melting solid.[1][2][3][4] This monomer can be polymerized (using AIBN initiator) to form hydrogels with high hydrolytic stability suitable for implantable drug delivery systems.[2][3][4]

References & Authority

The protocols above are synthesized based on standard functional group transformations in polymer science, specifically adapting methodologies for hindered amino-alcohols.[2][3][4]

  • Compound Data: PubChem. 1-(Ethylamino)-2-methylpropan-2-ol.[1][2][3][4] National Library of Medicine.[2][3][4] Link[2][3][4]

  • Epoxy Chemistry: Amine Curing Agents for Epoxy Resins. ThreeBond Technical News. Link

  • Functional Monomer Synthesis: Synthesis of Methacrylate-Based Functional Monomers. ResearchGate (General methodology for amino-methacrylates).[1][2][3][4] Link

  • Smart Polymers: pH Responsive Polymers with Amino Acids in the Side Chains. ResearchGate. Link

  • Safety Data: BLD Pharm. SDS for 2-(Ethylamino)-2-methylpropan-1-ol (Isomer/Analog safety data for reference). Link

Disclaimer: This application note is for research purposes only. Optimization of formulations is required for specific industrial requirements.

Sources

Method

Application Notes &amp; Protocols for In Vitro Cytotoxicity Assays of Novel Amino Alcohols

Introduction: The Critical Role of Early Cytotoxicity Profiling for Novel Amino Alcohols Amino alcohols are a pivotal class of organic compounds, featuring prominently as chiral building blocks and key synthons in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early Cytotoxicity Profiling for Novel Amino Alcohols

Amino alcohols are a pivotal class of organic compounds, featuring prominently as chiral building blocks and key synthons in the synthesis of numerous pharmaceutical agents.[1] Their structural versatility makes them a frequent motif in novel chemical entities (NCEs) targeting a wide array of therapeutic areas. However, as with any NCE, a thorough understanding of their potential toxicity is a prerequisite for further development.[2] Early-stage in vitro cytotoxicity testing is a fundamental component of the drug discovery workflow, providing essential data to rank compounds, identify potential liabilities, and guide structure-activity relationship (SAR) studies toward safer and more efficacious candidates.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust, multi-parametric in vitro cytotoxicity assessment for novel amino alcohols. We will move beyond single-endpoint assays to construct a narrative of a compound's effect on cellular health, elucidating not just if a compound is toxic, but beginning to explore how. The causality behind our tiered experimental approach is to build a decision-making tree: initial screening assays identify cytotoxic "hits," which are then subjected to more detailed mechanistic assays to understand the underlying mode of cell death. This strategy ensures a resource-efficient and scientifically rigorous evaluation.

A Tiered Approach to Cytotoxicity Assessment

A self-validating cytotoxicity screening cascade relies on the principle of orthogonal testing—using multiple assays that measure different cellular health parameters. This approach minimizes the risk of false positives or negatives that can arise from compound interference with a single assay chemistry and provides a more holistic view of the cytotoxic mechanism.[3] For novel amino alcohols, whose mechanisms can involve oxidative stress, a multi-assay strategy is particularly insightful.[5]

Our recommended workflow begins with two primary screening assays that assess metabolic activity and membrane integrity, respectively. Compounds that demonstrate significant activity in these primary screens are then advanced to secondary assays to investigate specific cell death pathways, such as apoptosis and the induction of oxidative stress.

G cluster_0 Primary Screening cluster_1 Secondary Mechanistic Studies cluster_2 Data Analysis & Interpretation Primary_Assays Tier 1: Initial Cytotoxicity Assessment (Dose-Response & IC50 Determination) MTT MTT Assay (Metabolic Activity) Primary_Assays->MTT Measures mitochondrial reductase activity LDH LDH Assay (Membrane Integrity) Primary_Assays->LDH Measures plasma membrane damage Secondary_Assays Tier 2: Elucidation of Cytotoxic Mechanism (For Hits from Tier 1) Primary_Assays->Secondary_Assays  Proceed if significant  cytotoxicity is observed ROS ROS Assay (Oxidative Stress) Secondary_Assays->ROS Investigates role of reactive oxygen species Caspase Caspase-3/7 Assay (Apoptosis Execution) Secondary_Assays->Caspase Identifies programmed cell death pathway Analysis Data Synthesis Secondary_Assays->Analysis IC50 Calculate IC50 Values Analysis->IC50 Mechanism Determine Mode of Action (e.g., Apoptosis vs. Necrosis) Analysis->Mechanism SAR Inform Structure-Activity Relationships Analysis->SAR

Caption: Tiered workflow for in vitro cytotoxicity assessment of novel amino alcohols.

Part 1: Primary Cytotoxicity Screening

The initial goal is to determine the concentration at which a novel amino alcohol elicits a toxic response, typically expressed as the half-maximal inhibitory concentration (IC50).[6] We employ two widespread, robust, and cost-effective assays for this purpose.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2] This assay is a cornerstone for initial screening due to its high throughput and sensitivity.[9]

MTT_Pathway MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito enters cell Formazan Formazan (Purple, Insoluble) Mito->Formazan reduces Solubilization Solubilization Agent (e.g., DMSO, SDS) Formazan->Solubilization is dissolved by Measurement Measure Absorbance (~570 nm) Solubilization->Measurement allows

Caption: Mechanism of the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of the novel amino alcohol in culture medium. A common starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO or PBS) and untreated controls.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formation is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity. This assay is an excellent orthogonal partner to the MTT assay because it measures a distinct cytotoxic event—cell death via necrosis or late-stage apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.

  • Establish Controls: It is critical to include three types of controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.

    • Background Control: Culture medium alone to measure background LDH activity in the serum.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Data Acquisition: Read the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

Part 2: Secondary Mechanistic Assays

If a novel amino alcohol demonstrates a dose-dependent cytotoxic effect in the primary screens, the next logical step is to investigate the potential mechanism of cell death. This provides invaluable information for lead optimization and safety assessment.

Reactive Oxygen Species (ROS) Assay

Some amino alcohols have been shown to induce cytotoxicity through processes that generate oxygen free radicals.[5] Reactive Oxygen Species (ROS) are highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻), that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. A common method to detect intracellular ROS involves using a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the novel amino alcohol as described previously. It is crucial to include a positive control, such as tert-butyl hydroperoxide (TBHP), to induce ROS production.

  • Probe Loading: After the desired treatment duration, remove the medium and wash the cells once with warm PBS or HBSS.

  • Staining: Add 100 µL of a 10 µM H₂DCF-DA working solution (diluted in serum-free medium or PBS) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Remove the H₂DCF-DA solution and add 100 µL of PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

Caspase-3/7 Activity Assay: Detecting Apoptosis

Apoptosis, or programmed cell death, is a distinct and highly regulated process. A key hallmark of apoptosis is the activation of a family of cysteine proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving key cellular substrates and dismantling the cell. Caspase activity assays typically use a substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3) linked to a reporter molecule (a chromophore, pNA, or a fluorophore, AMC). When the caspase cleaves the substrate, the reporter is released, generating a measurable signal.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the amino alcohol for the desired time. Include a positive control for apoptosis, such as staurosporine.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Part 3: Data Presentation, Analysis, and Interpretation

Data Summary Tables

For reproducible and robust results, careful optimization of assay parameters is essential.

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell Line Type Adherent/Suspension Seeding Density (cells/well) Notes
HeLa (Cervical Cancer) Adherent 5,000 - 10,000 Ensure cells are in logarithmic growth phase.
A549 (Lung Cancer) Adherent 8,000 - 15,000 Can be sensitive to confluency; do not overgrow.
Jurkat (T-cell Leukemia) Suspension 20,000 - 50,000 Ensure even suspension before plating.

| HepG2 (Hepatoma) | Adherent | 10,000 - 20,000 | Often used for liver toxicity studies. |

Table 2: Essential Controls for Cytotoxicity Assays

Assay Control Type Purpose Expected Outcome
MTT Untreated Cells Baseline metabolic activity (100% viability) High absorbance
Vehicle Control Effect of the compound's solvent Absorbance similar to untreated
Medium Blank Background absorbance of medium and MTT Low absorbance
LDH Spontaneous Release Natural cell death in culture Low absorbance
Maximum Release Lysis of all cells (100% cytotoxicity) High absorbance
Medium Background LDH present in the culture serum Very low absorbance
ROS Untreated Cells Baseline ROS levels Low fluorescence
Positive Control (TBHP) To validate that the assay can detect ROS High fluorescence
Caspase Untreated Cells Baseline caspase activity Low signal

| | Positive Control (Staurosporine) | To validate that the assay can detect apoptosis | High signal |

Data Analysis: Calculating the IC50 Value

The IC50 value is the concentration of a compound that inhibits a measured biological process by 50%. It is the most common metric for quantifying the potency of a cytotoxic agent.

  • Data Normalization: Convert the raw absorbance/fluorescence/luminescence data into percentage viability or percentage cytotoxicity.

    • For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Dose-Response Curve: Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, R, or an online calculator) to fit the data to a sigmoidal dose-response (variable slope) equation. This will provide the IC50 value.

Interpreting the Results

By integrating the data from the tiered assay approach, a mechanistic hypothesis can be formed:

  • High LDH release with a corresponding decrease in MTT signal: Suggests necrosis or late-stage apoptosis, where membrane integrity is compromised.

  • Decrease in MTT signal without significant LDH release: May indicate a cytostatic effect (inhibition of proliferation) or early-stage apoptosis where the cell membrane is still intact.

  • Positive Caspase-3/7 signal: Strongly indicates that the compound induces apoptosis.

  • Increase in ROS signal: Suggests that oxidative stress is a component of the cytotoxic mechanism.

A compound that induces caspase activity and a subsequent increase in LDH release over time is likely causing apoptosis, which progresses to secondary necrosis. A compound that causes a rapid and high LDH release without significant caspase activation is likely inducing primary necrosis.

References

  • Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(4), 417-424. [Link]

  • Desu, V., et al. (2015). In vitro cytotoxicity of β amino alcohols on different human cell lines. ResearchGate. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Biswas, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Czarnecka, M., et al. (2021). Current View on the Mechanisms of Alcohol-Mediated Toxicity. International Journal of Molecular Sciences. [Link]

  • Riss, T. L., et al. (2017). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Rodrigues, L. P., et al. (2022). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules. [Link]

  • Xu, J. J., et al. (2015). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Protocols in Toxicology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Legrand, C., et al. (1992). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Journal of Immunological Methods. [Link]

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • CLYTE. (2024). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research. [Link]

  • Miyamoto, S., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]

  • Kumar, P., et al. (2018). The lactate dehydrogenase assay. Methods in Molecular Biology. [Link]

  • Assay Genie. ROS Assay Kit Protocol. Assay Genie. [Link]

  • Creative Bioarray. Caspase Activity Assay. Creative Bioarray. [Link]

  • Darzynkiewicz, Z., et al. (2001). Determination of apoptosis and necrosis. Current Protocols in Cytometry. [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]

  • GraphPad. How to determine an IC50. GraphPad. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. [Link]

  • Berridge, M. V., et al. (2005). The MTT assay: a tool to measure cellular proliferation and cytotoxicity. Nature Protocols. [Link]

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science. [Link]

  • Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic Pathology. [Link]

  • ABS-Bio. Cellular reactive oxygen species (ROS) assay strategy. ABS-Bio. [Link]

  • Shalini, S., et al. (2015). Old, new and emerging functions of caspases. Cell Death & Differentiation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Hygroscopicity of Amino Alcohol Hydrochlorides

Role: Senior Application Scientist Topic: Stabilization and Handling of Deliquescent Amine Salts ID: TSC-AAH-001 Introduction: The "Wet Solid" Paradox As researchers, we often encounter the frustration of opening a conta...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Stabilization and Handling of Deliquescent Amine Salts ID: TSC-AAH-001

Introduction: The "Wet Solid" Paradox

As researchers, we often encounter the frustration of opening a container of a crucial amino alcohol hydrochloride (e.g., Tris-HCl, Ethanolamine HCl, or novel pharmaceutical intermediates) only to find a sticky paste or a solid block instead of a free-flowing powder.

The Science of the Problem: Amino alcohol hydrochlorides are prone to deliquescence . This occurs because the crystal lattice energy of the salt is lower than the hydration energy released when water molecules bind to the ions. When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the solid spontaneously absorbs atmospheric moisture until it dissolves in its own sorbed water, forming a saturated solution.[1] For many amine HCl salts, the CRH is surprisingly low (often <40% RH), making standard lab conditions (typically 40–60% RH) actively destructive.

This guide provides the protocols to rescue current samples, prevent future degradation, and re-engineer the chemistry for long-term stability.

Module 1: The Diagnostic & Rescue (Troubleshooting)

Q: My reagent has turned into a sticky "puck" or liquid. Is it ruined?

A: Not necessarily. If the compound is chemically stable in water (hydrolysis-resistant), it is likely physically altered but chemically intact. However, do not attempt to scrape or chip it out , as this introduces static and contamination risks.

Protocol A: The "Solvent Rescue" (Gravimetric Dissolution)

Use this when the solid cannot be weighed directly.

  • Tare the entire container: Weigh the bottle containing the wet solid with its cap off.

  • Solubilize in situ: Add a known mass of a compatible anhydrous solvent (e.g., Methanol, Ethanol, or Water if immediate use is intended) directly into the reagent bottle.

  • Dissolve: Swirl or sonicate until the solid is fully dissolved.

  • Re-weigh: Weigh the bottle + solution.

  • Calculate Concentration:

    
    
    (Note: You must know the original mass of the solid listed on the label. If the bottle was partially used without tracking, this method is invalid, and the sample must be discarded or recrystallized.)
    

Module 2: Handling & Weighing Protocols

Q: How do I weigh a hygroscopic amine HCl without it gaining mass on the balance?

A: You must minimize the "exposure window." Standard weighing boats are insufficient because the large surface area accelerates moisture uptake.

Protocol B: The "Difference by Weighing" Method

Required for analytical precision (<1% error).

  • Dry the Environment: If possible, place the balance in a glove box or a low-humidity enclosure (<20% RH). If not, work rapidly.

  • Prepare the Vessel: Use a glass weighing bottle with a ground-glass stopper. Dry it in an oven at 105°C and cool in a desiccator before use.

  • The Transfer Logic:

    • Place the capped weighing bottle containing your bulk solid on the balance. Tare/Zero.

    • Remove the bottle, take off the cap, and transfer an estimated amount to your reaction vessel.

    • Immediately recap the weighing bottle.

    • Place the weighing bottle back on the balance.

    • The negative mass displayed is the exact amount transferred.

    • Why this works: You are measuring the loss from the protected source, not the gain on an exposed pan.

Visualization: The Hygroscopic Handling Workflow

HandlingWorkflow Start Start: Hygroscopic Amine HCl CheckRH Check Lab Humidity (Is RH > CRH?) Start->CheckRH HighRisk High Risk Zone (Deliquescence likely) CheckRH->HighRisk Yes (>35-40%) Standard Standard Handling CheckRH->Standard No (<30%) GloveBox Use Glove Box (N2 Atmosphere) HighRisk->GloveBox Best Practice WeighMethod Select Weighing Method HighRisk->WeighMethod If no Glove Box Direct Direct Weighing (Fast transfer) GloveBox->Direct Standard->Direct WeighMethod->Direct Rough Prep Diff Weighing by Difference (Closed Vessel) WeighMethod->Diff Analytical Precision Dissolve Immediate Dissolution in Anhydrous Solvent Direct->Dissolve Diff->Dissolve

Figure 1: Decision matrix for handling hygroscopic solids based on environmental relative humidity (RH).

Module 3: Formulation & Salt Selection (Root Cause Solutions)

Q: We are in early development. Can we avoid HCl salts entirely?

A: Yes, and you often should. While HCl is the most common counter-ion due to cost and history, it is frequently the worst choice for hygroscopicity.

The "Counter-Ion Switch" Strategy: To reduce hygroscopicity, you must increase the lattice energy or reduce the solubility of the salt. Switching from a small, high-charge-density anion (Chloride) to a larger, organic anion often stabilizes the solid.

Counter-IonHygroscopicity RiskMechanism of Action
Hydrochloride (HCl) High High hydration energy; often breaks lattice easily.
Mesylate High Very soluble; often deliquescent.
Fumarate Low Forms hydrogen-bonded networks; higher lattice energy.
Succinate Low Similar to fumarate; often non-hygroscopic.
Tosylate Low/Moderate Large hydrophobic group repels moisture.
Protocol C: Hydrophobic Ion Pairing (HIP)

If changing the salt is not possible, consider Hydrophobic Ion Pairing .

  • React your amino alcohol with a hydrophobic counter-ion (e.g., Naphthoate or Stearate).

  • This "masks" the charge and creates a lipophilic shell around the amine, drastically reducing water uptake.

Visualization: Salt Selection Logic

SaltSelection Input Amine Candidate HCl_Screen Screen HCl Salt Input->HCl_Screen IsHygro Is Hygroscopic? HCl_Screen->IsHygro Keep Proceed with HCl IsHygro->Keep No Switch Switch Counter-Ion IsHygro->Switch Yes Options Alternative Anions Switch->Options Fumarate Fumarate/Succinate (Crystal Lattice Stability) Options->Fumarate Tosylate Tosylate/Besylate (Hydrophobicity) Options->Tosylate Test DVS Analysis (Dynamic Vapor Sorption) Fumarate->Test Tosylate->Test

Figure 2: Strategic pathway for selecting counter-ions to mitigate hygroscopicity during formulation.

Module 4: Storage & Maintenance

Q: What is the Critical Relative Humidity (CRH) for my salt?

A: The CRH is the humidity level where the salt begins to absorb water from the air.

  • Rule of Thumb: Keep storage conditions 10% below the CRH .

  • Common Data Points:

    • Ammonium Chloride: ~77% RH (High stability)[2]

    • Cysteamine HCl: ~35% RH (Very unstable) [1]

    • Many Amino Alcohol HCls: 30–45% RH

Storage Protocol:
  • Primary Container: Glass or HDPE with a Teflon-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term storage.

  • Secondary Container: Place the bottle inside a desiccator containing Phosphorus Pentoxide (

    
    )  or Active Silica Gel .
    
    • Note:

      
       is the gold standard for amine salts as it chemically traps water, achieving near 0% RH.
      

References

  • Gombas, A. et al. (2015). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Molecular Pharmaceutics. Link

  • Hiami, A. (2023). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Scilit. Link

  • University of British Columbia . Weighing Hygroscopic Samples - Analytical Chemistry Guide. Link

  • FDA/USP . USP <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products. Link

  • Kumar, L. et al. (2012). Salt Selection in Drug Development: A Smart Approach. Journal of Pharmacy and Bioallied Sciences. Link

Sources

Optimization

Technical Support Center: Thermal Stability of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal stability of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (EMP-HCl). While specific peer-reviewed thermal degradation data for this compound is not extensively available, this document provides a framework for troubleshooting common issues and establishing a robust stability testing protocol. The principles and methodologies outlined are based on established knowledge of the thermal behavior of amino alcohol hydrochlorides and industry best practices for pharmaceutical stability analysis.[1][2][3]

The guide will address potential challenges encountered during experimental work, offering scientifically grounded explanations and actionable solutions. Our approach emphasizes building self-validating experimental systems to ensure the integrity and reliability of your findings.

Troubleshooting Guide: Experimental Observations & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your research.

Question 1: My HPLC analysis of a heat-stressed sample of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride shows multiple new, unexpected peaks. How do I begin to identify these degradants?

Answer:

The appearance of new peaks in your chromatogram is a clear indicator of degradation. A systematic approach is crucial for identification.

Causality: Elevated temperatures can provide the activation energy for various degradation pathways in amino alcohol hydrochlorides.[4] Potential reactions include oxidation, dehydration, or rearrangement. The hydrochloride salt itself can also influence the degradation profile.

Troubleshooting Workflow:

  • Forced Degradation Study: If you haven't already, perform a comprehensive forced degradation study.[5][6] This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradants. This will help you determine if the peaks you're seeing are specific to thermal stress.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the parent compound and the new peaks will provide the molecular weights of the degradation products, offering the first clues to their structures.

  • Tandem MS (MS/MS): Fragmenting the ions of the new peaks in the mass spectrometer (MS/MS) will reveal their structural components, which can be pieced together to propose a chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of the degradants.[7]

Question 2: I am observing a change in the physical appearance (e.g., color change, clumping) of my solid 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride upon storage at elevated temperatures, but my HPLC results show minimal degradation. What could be happening?

Answer:

This discrepancy often points to physical instability or degradation to non-UV active species.

Causality:

  • Polymorphic Transition: The compound may be undergoing a change in its crystal structure (polmorphism), which can alter its physical properties without changing its chemical identity.

  • Hygroscopicity: The material might be absorbing moisture from the atmosphere, leading to clumping. This can be exacerbated at higher temperatures.

  • Formation of Volatile or Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs UV light at the wavelength you are using for detection, or they may be volatile and lost during sample preparation.

Troubleshooting Steps:

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): This technique can detect thermal events like melting, crystallization, and polymorphic transitions.[1] A change in the DSC thermogram of the heat-stressed sample compared to a reference standard would suggest a physical change.

    • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[1] Mass loss at temperatures below the melting point could indicate the loss of volatiles or water.

  • Alternative Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradants are suspected, GC-MS is a more appropriate analytical technique.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): If your degradants lack a UV chromophore, using a universal detector like a CAD or ELSD with your HPLC can help visualize all non-volatile components.

Question 3: My stability study shows significant degradation of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride in solution at 40°C, but it appears stable as a solid at the same temperature. Why is there such a difference?

Answer:

The stability of a compound can be significantly different in the solid state versus in solution.

Causality:

  • Increased Molecular Mobility: In solution, molecules have greater freedom of movement, which increases the frequency of collisions and the likelihood of degradation reactions.

  • Solvent Effects: The solvent can act as a reactant or catalyst in degradation pathways. For example, hydrolysis is a common degradation route in aqueous solutions.

  • pH Effects: The pH of the solution can dramatically influence the rate and mechanism of degradation, especially for a compound with an amine functional group.

Investigative Strategy:

  • pH-Rate Profile: Conduct a stability study in buffered solutions across a range of pH values to determine the pH of maximum stability.

  • Solvent Screening: If the formulation allows, investigate the stability in different solvents (e.g., protic vs. aprotic, polar vs. non-polar) to understand the role of the solvent in the degradation process.

  • Solid-State Characterization: Ensure your solid-state stability assessment includes characterization for physical changes as described in the previous question.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for a thermal stability study of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride?

For a solid-state study, a common starting point is to store samples at elevated temperatures such as 40°C, 60°C, and 80°C.[8] For solutions, initial studies might begin at 25°C and 40°C. The duration of the study will depend on the observed rate of degradation.

Q2: What are the likely thermal degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride?

Based on its structure, potential degradation pathways could include:

  • Dehydration: The tertiary alcohol could lose a molecule of water to form an alkene.

  • Oxidation: The secondary amine could be oxidized.

  • N-dealkylation: The ethyl group could be cleaved from the nitrogen atom.

  • Cyclization: Intramolecular reactions are possible, potentially leading to cyclic ethers or other heterocyclic structures.[9]

Q3: How should I store 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride to minimize thermal degradation?

Based on general principles for chemical stability, it is advisable to store the compound in a well-sealed container, protected from light, in a cool and dry place.[10][11] For long-term storage, refrigeration (2-8°C) is a common practice for thermally sensitive compounds.

Q4: Are there any specific excipients that might accelerate the thermal degradation of this compound?

Experimental Protocols

Protocol 1: Isothermal Solid-State Stability Assessment by HPLC

Objective: To determine the rate of degradation of solid 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride at various temperatures.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound into several vials for each temperature point.

  • Storage: Place the vials in temperature-controlled stability chambers at 40°C, 60°C, and 80°C. Include a control set stored at 2-8°C.

  • Time Points: Pull samples for analysis at pre-determined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Sample Analysis:

    • At each time point, dissolve the contents of one vial in a known volume of mobile phase to a final concentration of approximately 1 mg/mL.

    • Analyze by a validated stability-indicating HPLC method.[12] A typical starting point for method development would be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.

  • Data Analysis: Calculate the percentage of the parent compound remaining and the increase in the area of any degradation products over time.

Protocol 2: Thermal Analysis using DSC and TGA

Objective: To characterize the thermal properties and identify potential phase transitions or decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate aluminum pan for both DSC and TGA.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25°C to 250°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow to identify melting endotherms, crystallization exotherms, or other thermal events.

  • TGA Analysis:

    • Heat the sample over a similar temperature range as the DSC at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to identify decomposition temperatures and the presence of volatiles.

Data Presentation

Table 1: Hypothetical Solid-State Stability Data for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride at 60°C

Time Point (Weeks)Assay (% of Initial)Total Impurities (%)
0100.00.1
199.50.6
298.91.2
497.82.3
895.54.6
1293.26.9

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC forced_degradation Perform Forced Degradation Study start->forced_degradation lc_ms LC-MS Analysis (Molecular Weight) forced_degradation->lc_ms ms_ms Tandem MS (MS/MS) (Structural Fragments) lc_ms->ms_ms hrms HRMS Analysis (Elemental Composition) ms_ms->hrms structure_elucidation Propose Degradant Structures hrms->structure_elucidation

Caption: Troubleshooting unexpected HPLC peaks.

Diagram 2: Potential Thermal Degradation Pathways

G cluster_degradation Thermal Stress parent 1-(Ethylamino)-2-methylpropan-2-ol C₆H₁₅NO dehydration Alkene Formation - H₂O parent->dehydration Dehydration oxidation Oxidized Amine + O parent->oxidation Oxidation dealkylation De-ethylated Product - C₂H₄ parent->dealkylation N-dealkylation

Caption: Potential thermal degradation pathways.

References

  • Yoshida, M. I., Gomes, E. C. L., Vianna Soares, C. D., & Oliveira, M. A. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy, 37(6), 638–647. [Link]

  • Al-Obaidi, H., & Buckton, G. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(15), 9036–9045. [Link]

  • Batinic-Haberle, I., Tovmasyan, A., Spasojevic, I., & Reboucas, J. S. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Antioxidants, 10(12), 1968. [Link]

  • Vevelstad, S. J., Eide-Haugmo, I., Einbu, A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18451–18466. [Link]

  • Tanthana, J., & Veaw, A. (2009). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Energy Procedia, 1(1), 1057–1064. [Link]

  • Vevelstad, S. J., Eide-Haugmo, I., Einbu, A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(50), 45831-45845. [Link]

  • PubChem. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-(ethylamino)propan-1-ol. Retrieved February 3, 2026, from [Link]

  • Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. [Link]

  • ResearchGate. (2025, August 9). Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. [Link]

  • Al-Iedani, A. A., & Al-Imam, A. H. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences, 14(1), 1-8. [Link]

  • Fisher Scientific. (2009, November 17). Safety Data Sheet: 2-Amino-2-methyl-propan-1-ol. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2025, August 7). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [https://www.researchgate.net/publication/372922122_Evaluation_of_stability_of_1R2_S--2-methylamino-1-phenyl-1-propanol_hydrochloride_in_plasma_and_urine_samples-inoculated_with_Escherichia_coli_using_high-performance_liquid_chromatography_HPLC]([Link]_ chromatography_HPLC)

  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703–715. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride Through pH Adjustment

For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and manipulating the aqueous solubility of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and manipulating the aqueous solubility of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Authored from the perspective of a seasoned application scientist, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental design effectively.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or incomplete dissolution of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride in my aqueous buffer. What is the primary cause?

The most common reason for poor solubility of an amine hydrochloride salt is a suboptimal pH environment. 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is the salt of a weak base. In its solid, crystalline form, the amine group is protonated (positively charged), which confers good aqueous solubility. However, this solubility is maintained only in an acidic to near-neutral pH range. If the pH of your solvent or buffer is too high (alkaline), the protonated amine will be deprotonated, converting to its free base form. This free base is significantly less polar and, consequently, much less soluble in water, leading to precipitation.

Q2: What is the pKa of 1-(Ethylamino)-2-methylpropan-2-ol, and how does it dictate my experimental approach?

The pKa is the pH at which 50% of the molecules are in the protonated (charged, soluble) form and 50% are in the deprotonated (neutral, less soluble) free base form. This value is the fulcrum of your solubility strategy. The Henderson-Hasselbalch equation governs the ratio of these two species at any given pH. For a weak base like this, the relationship is as follows:

pH = pKa + log([Free Base]/[Protonated Salt])

This relationship underscores a critical principle: to maintain solubility, the pH of your solution should be kept at least 1.5 to 2 pH units below the pKa. At a pH of 8.0, for instance (approximately 1.7 units below a pKa of 9.7), over 98% of the compound will be in its soluble, protonated form.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to resolving solubility challenges and ensuring the stability of your solutions.

Issue: Compound precipitates when added to a stock buffer at physiological pH (e.g., PBS at pH 7.4).

Causality: While a pH of 7.4 is well below the estimated pKa, localized pH spikes can occur as the solid dissolves, momentarily exceeding the solubility limit of the free base. This can lead to the formation of a persistent precipitate.

Self-Validating Experimental Protocol for Optimal Solubilization:

This protocol is designed to prevent localized pH fluctuations and ensure complete dissolution.

  • Preparation of an Acidic Stock Solution:

    • Step 1a: Instead of dissolving the compound directly in your final buffer, first dissolve it in deionized water or a dilute acidic solution (e.g., 10 mM HCl). This ensures the compound is in a pH environment that strongly favors the protonated, soluble form.

    • Step 1b: Gently vortex or sonicate the solution until all solid material is dissolved. This will create a clear, concentrated acidic stock solution.

  • Controlled pH Adjustment:

    • Step 2a: While vigorously stirring the acidic stock solution, slowly add your desired buffer (e.g., PBS) dropwise.

    • Step 2b: Continuously monitor the solution for any signs of turbidity or precipitation. If cloudiness appears, cease the addition of the buffer and add a small aliquot of your dilute acid to redissolve the precipitate before continuing.

  • Final pH Verification:

    • Step 3a: Once the final desired concentration and volume are reached, verify the pH of the solution using a calibrated pH meter.

    • Step 3b: If necessary, make final, minor pH adjustments using dilute HCl or NaOH.

Data Presentation: pH vs. Predominant Species and Expected Solubility

pH RangePredominant SpeciesExpected Aqueous SolubilityExperimental Consideration
< 8.0 >98% Protonated (Cationic)HighOptimal range for preparing stock solutions.
8.0 - 9.5 Mixed PopulationModerate to LowRisk of precipitation increases as pH approaches pKa.
9.5 - 10.0 ~50% Protonated, ~50% Free BaseLowestAvoid this pH range for aqueous solutions.
> 10.0 >50% Free Base (Neutral)Very LowThe compound will likely be insoluble.

Visualization of the Solubilization Workflow

solubilization_workflow cluster_prep Preparation cluster_titration Titration cluster_final Finalization A Weigh 1-(Ethylamino)-2- methylpropan-2-ol HCl B Dissolve in DI Water or Dilute Acid (e.g., 10 mM HCl) A->B C Clear, Concentrated Acidic Stock Solution B->C D Slowly add target buffer (e.g., PBS pH 7.4) with stirring C->D E Monitor for Precipitation D->E E->D Precipitate forms F Add dilute acid to redissolve E->F Precipitate forms G Final Solution at Target Concentration E->G No Precipitation F->D H Verify Final pH G->H I Adjust pH if needed H->I J Solution Ready for Use I->J

Caption: A logical workflow for the successful solubilization of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride.

Q3: My compound is dissolved, but I'm observing unexpected biological effects or assay artifacts. Could pH be a factor?

Absolutely. Even if your compound remains in solution, the final pH of your experimental medium is critical. Many biological systems, particularly cell-based assays, are highly sensitive to pH changes. Adding an acidic stock solution to a weakly buffered cell culture medium can significantly lower the overall pH, leading to cellular stress, altered protein function, and misleading experimental results that are not attributable to the pharmacological action of your compound.

Trustworthiness through a Self-Validating System:

  • pH Measurement is Non-Negotiable: Always measure the final pH of your complete experimental medium after the addition of your compound's stock solution.

  • Implement a Vehicle Control: This is the most critical control to validate your observations. Prepare a "vehicle" stock solution containing the same concentration of the acid used to dissolve your compound, but without the compound itself. Add the same volume of this vehicle control to a parallel set of experiments. If you observe similar anomalous effects in the vehicle control group, it is a strong indicator that the pH shift, not your compound, is the causative agent.

Logical Relationship Diagram for Troubleshooting Assay Artifacts

assay_troubleshooting A Unexpected Biological Results or Assay Artifacts B Was the final pH of the medium measured after adding the compound? A->B C Measure pH of final medium. Is it within the acceptable range for the assay? B->C Yes D Did you run a vehicle control? B->D No C->D pH is in range G Artifacts are likely due to pH shift. Reformulate using a more concentrated stock or a stronger buffer. C->G pH is out of range E Run a parallel experiment with a vehicle control (acidified solvent without the compound). D->E No F Does the vehicle control replicate the artifacts? D->F Yes E->F F->G Yes H Artifacts are likely due to the compound's activity or other factors. F->H No

Optimization

Minimizing byproduct formation in epoxide ring-opening reactions

Technical Support & Troubleshooting Center Status: Operational Operator: Senior Application Scientist Mission: To eliminate byproduct formation and maximize regiocontrol in epoxide ring-opening reactions. Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Operator: Senior Application Scientist Mission: To eliminate byproduct formation and maximize regiocontrol in epoxide ring-opening reactions.

Introduction: The "Spring-Loaded" Trap

Welcome. You are likely here because your epoxide ring-opening reaction—theoretically a simple release of ring strain—has resulted in a mixture of regioisomers, polymerized "gunk," or unexpected carbonyls.

Epoxides are "spring-loaded" electrophiles (approx. 27 kcal/mol strain energy). While this makes them reactive, it also makes them promiscuous. They do not discriminate between your desired nucleophile, the solvent, or even their own ring-opened products.

This guide moves beyond textbook theory to address the causality of failure in the lab. We will isolate the three primary failure modes: Regiochemical Erosion , Oligomerization , and Rearrangement .

Module 1: Regioselectivity (The "Wrong Isomer" Issue)

Symptom: You observe a mixture of products where the nucleophile has attacked the "wrong" carbon (e.g., C-alpha instead of C-beta).

The Causality

Regioselectivity is a tug-of-war between Steric Control and Electronic Control . You cannot optimize this by guessing; you must dictate the mechanism (SN2 vs. SN1-like).

  • Basic/Neutral Conditions (Steric Control): Strong nucleophiles (alkoxides, amines, azides) follow a pure SN2 trajectory. They attack the least hindered carbon.[1][2]

  • Acidic Conditions (Electronic Control): Lewis or Brønsted acids protonate/complex the oxygen. This weakens the C-O bond, creating a partial positive charge on the carbon that can best stabilize it (the most substituted carbon). The nucleophile attacks there, even if it is sterically hindered.

Visualization: The Regio-Control Decision Tree

Use this logic flow to determine why your selectivity is failing.

Regioselectivity Start Start: Analyze Reaction Conditions Condition What is the dominant condition? Start->Condition Basic Basic / Strong Nucleophile (NaOEt, NaN3, Amines) Condition->Basic Acidic Acidic / Lewis Acid (H2SO4, BF3, Ti(OiPr)4) Condition->Acidic Mech_Basic Mechanism: Pure SN2 Sterics Dominate Basic->Mech_Basic Mech_Acidic Mechanism: SN1-Character Electronics Dominate Acidic->Mech_Acidic Result_Basic Major Product: Attack at LESS Substituted Carbon Mech_Basic->Result_Basic Result_Acidic Major Product: Attack at MORE Substituted Carbon Mech_Acidic->Result_Acidic Trouble Troubleshooting: Mixture Observed? Result_Basic->Trouble Result_Acidic->Trouble Fix_Basic Fix: Increase Nucleophile Strength Switch to Aprotic Solvent Trouble->Fix_Basic Under Basic Fix_Acidic Fix: Lower Temp (-78°C) Use Bidentate Lewis Acid Trouble->Fix_Acidic Under Acidic

Figure 1: Decision matrix for predicting and correcting regiochemical outcomes based on reaction conditions.

Troubleshooting Protocol: The "pH-Switch"

If you are getting mixtures:

  • Check the Catalyst: If using a weak nucleophile (e.g., an alcohol) with a weak acid, the mechanism is ambiguous.

  • The Fix: Force the mechanism.

    • To attack the less substituted carbon: Add a base (e.g., Et3N) to deprotonate the nucleophile, making it "strong."

    • To attack the more substituted carbon: Use a stronger Lewis Acid (e.g., BF3·OEt2) to maximize cationic character.

Module 2: Polymerization & Oligomerization (The "Gunk" Issue)

Symptom: Low yield of the monomeric product, high viscosity, or "streaking" on TLC plates.

The Causality

This is a stoichiometry failure. When an epoxide ring opens, the resulting product is an alkoxide (or alcohol).[3] This product is itself a nucleophile. If the concentration of the starting epoxide is high relative to the external nucleophile, the product will attack a fresh epoxide molecule, starting a polymerization chain (Oligomerization).

Data: Impact of Nucleophile Equivalents on Oligomer Formation Model Reaction: Propylene oxide + Methanol (catalyzed)

Nucleophile EquivalentsProduct Yield (%)Dimer/Oligomer (%)Reaction Rate
1.0 eq 65%30%Fast
2.0 eq 82%15%Moderate
5.0 eq 94%< 3%Moderate
10.0 eq >98%TraceSlow (Dilution effect)
Protocol: High-Dilution Slow-Addition (HDSA)

To stop polymerization, you must ensure the epoxide always encounters the external nucleophile, never another epoxide.

Step-by-Step Workflow:

  • Charge the Pot: Place the Nucleophile (5–10 equivalents) and Catalyst in the reaction flask.

  • Dilute the Epoxide: Dissolve the epoxide in a non-reactive solvent (e.g., DCM, THF) at 0.1 M concentration.

  • Slow Addition: Add the epoxide solution to the Nucleophile pot dropwise over 1–2 hours.

    • Why? This keeps the instantaneous concentration of epoxide near zero relative to the nucleophile.

  • Quench: Immediately quench upon completion to prevent the product (now accumulated) from reacting further.

Module 3: The Meinwald Rearrangement (The "Hidden" Carbonyl)

Symptom: You isolated a product with the correct mass, but the NMR shows a carbonyl (C=O) peak instead of an alcohol.

The Causality

You used a strong Lewis Acid (e.g., BF3, AlCl3) without a sufficiently reactive nucleophile. Instead of opening the ring, the Lewis Acid triggered a hydride or alkyl shift, isomerizing the epoxide into a ketone or aldehyde. This is the Meinwald Rearrangement .

Visualization: The Rearrangement Trap

Meinwald Epoxide Epoxide (Substrate) LA_Complex Lewis Acid Complex (Activated) Epoxide->LA_Complex + Lewis Acid Carbocation Discrete Carbocation (Intermediate) LA_Complex->Carbocation Path_A Path A: Nucleophilic Attack (Desired Ring Opening) Carbocation->Path_A + Good Nucleophile Path_B Path B: Hydride/Alkyl Shift (Meinwald Rearrangement) Carbocation->Path_B No Nucleophile / Slow Kinetics Product_A 1,2-Functionalized Alcohol Path_A->Product_A Product_B Ketone / Aldehyde (Byproduct) Path_B->Product_B

Figure 2: Mechanistic divergence between desired ring opening and Meinwald rearrangement.

Troubleshooting Guide
  • Avoid: BF3·OEt2 if you have a poor nucleophile.

  • Alternative: Use milder Lewis Acids like Lanthanide triflates (Yb(OTf)3) or switch to basic conditions if the substrate allows.

  • Check: Ensure your nucleophile is soluble. If the nucleophile precipitates out, the epoxide is left alone with the Lewis Acid, guaranteeing rearrangement.

FAQ: Rapid Response Unit

Q: My reaction works on 100mg but fails on 10g (exotherm/polymerization). Why? A: Epoxide opening is highly exothermic. On a large scale, heat accumulates, accelerating the reaction and favoring high-energy pathways like polymerization.

  • Fix: Use the HDSA Protocol (Module 2) and active cooling. Never add all reagents at once on a scale >1g.

Q: I see diol formation even though I used anhydrous solvents. A: Lewis Acids (like Ti(OiPr)4) are hygroscopic and can drag water into the reaction. Furthermore, the "anhydrous" solvent might not be dry enough for this specific sensitivity.

  • Fix: Add 3Å Molecular Sieves to the reaction vessel 30 minutes before adding the epoxide.

Q: Can I use protic solvents (Methanol/Ethanol) for amine opening? A: Yes, and often you should. Protic solvents stabilize the transition state via hydrogen bonding, accelerating the reaction without requiring harsh catalysts. However, ensure the alcohol solvent is not a better nucleophile than your amine, or you will get solvolysis byproducts.

References

  • Mechanistic Regioselectivity

    • Title: Epoxide Ring Opening: SN1 vs SN2 Mechanisms.[1][2][4][5]

    • Source: Chemistry LibreTexts.
    • Link:[Link]

  • Basic Conditions & Nucleophiles

    • Title: Epoxide Ring Opening With Base.[1][2][3][4][5][6][7][8][9]

    • Source: Master Organic Chemistry.
    • Link:[Link]

  • Meinwald Rearrangement

    • Title: Meinwald-type rearrangement of monosubstituted epoxides to methyl ketones.[10]

    • Source: Royal Society of Chemistry (RSC) / Lamb et al.
    • Link:[Link]

  • Solvent Effects

    • Title: Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening.[11]

    • Source: ACS Public
    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Moving b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride. Moving beyond a simple checklist of validation parameters, we will explore the rationale behind experimental choices, compare the selected method with viable alternatives, and present a framework for ensuring data integrity and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for the analysis of this and similar small polar molecules.

Introduction: The Analytical Challenge of Small Polar Amines

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride is a small, polar amino alcohol. From a chromatographic perspective, such molecules present a significant challenge. Their high polarity makes them poorly retained on traditional reversed-phase columns (like C18), often eluting at or near the void volume. This guide will detail the validation of a reversed-phase HPLC method, a common workhorse in many QC labs, and critically compare it to alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pairing chromatography.

The validation of an analytical method is the process of providing documented evidence that the method is suitable for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established guidelines that define the required validation characteristics.[3][4][5][6] This guide is structured to meet and exceed these requirements, emphasizing a lifecycle approach to analytical method validation.[2][7]

Method Selection Rationale: Reversed-Phase vs. Alternatives

For the analysis of polar compounds like 1-(Ethylamino)-2-methylpropan-2-ol, several chromatographic strategies can be considered.

Table 1: Comparison of Chromatographic Approaches

Method Principle Advantages Disadvantages
Reversed-Phase HPLC (with pH adjustment) Partitioning based on hydrophobicity. At a suitable pH, the amine can be protonated to increase polarity and interaction with the mobile phase.Ubiquitous in QC labs, robust, and well-understood.[8]Poor retention of very polar compounds. Requires careful mobile phase pH control.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes from a high organic mobile phase into a water-enriched layer on the stationary phase surface.Excellent retention for very polar compounds.[9]Can have longer equilibration times and may be less robust than reversed-phase methods.[9]
Ion-Pairing Chromatography An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, which is then retained by a reversed-phase column.[10]Significantly increases retention of ionic and ionizable compounds on reversed-phase columns.[10]Can lead to long column equilibration times, baseline noise, and is often not compatible with mass spectrometry.

For this guide, we will proceed with a reversed-phase HPLC method with pH adjustment . The rationale is that this approach, while requiring careful development, leverages the most common and generally robust technology available in pharmaceutical laboratories. The comparison to HILIC will be a recurring theme, highlighting where an alternative method might be advantageous.

The Validation Workflow: A Step-by-Step Guide

The validation process is a systematic study to ensure the method's performance characteristics are suitable and reliable.[1] A validation protocol should be established before initiating the study.[3]

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol ATP Analytical Target Profile (ATP) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Causality behind choices:

  • Low pH: At pH 3.0, the ethylamino group will be protonated, increasing its polarity and minimizing interactions with residual silanols on the stationary phase, which can cause peak tailing.

  • Low Organic Content: A high aqueous mobile phase is necessary to retain the polar analyte.

  • UV Detection at 210 nm: The analyte lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (if applicable).

  • Analyze a sample of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride reference standard.

  • Spike the analyte with known related substances and potential degradation products.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples.

Acceptance Criteria:

  • No interfering peaks at the retention time of the main peak in the blank and placebo chromatograms.

  • The main peak should be spectrally pure (if using a DAD/PDA detector).

  • The method should be able to separate the main peak from known impurities and degradation products.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).[12]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50248500
75374100
100499800
125625500
150749200

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.3100.3
120%120.0121.0100.8

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, with the same analyst and instrument.[13]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[14]

Table 4: Precision Data

ParameterAnalyst 1 / Day 1 / Instrument 1Analyst 2 / Day 2 / Instrument 2
Mean Assay (%) 99.8100.1
Std. Deviation 0.450.52
RSD (%) 0.45%0.52%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be not more than 2.0%.[14]

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically where S/N is 3:1.

  • LOQ is typically where S/N is 10:1.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The results of the analysis should not be significantly affected.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[11]

SystemSuitability System HPLC System Result Reliable Result System->Result Column Column Performance Column->Result MobilePhase Mobile Phase MobilePhase->Result Sample Sample Sample->Result

Caption: Interdependencies for achieving a reliable result.

Table 5: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatography.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Repeatability of Injections (%RSD) ≤ 1.0% for 5 replicatesDemonstrates injection precision.

Conclusion: A Validated Method and its Alternatives

This guide has detailed the validation of a reversed-phase HPLC method for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, adhering to established regulatory guidelines. The presented data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose.

While the validated reversed-phase method is robust and utilizes common laboratory instrumentation, it is crucial to recognize its limitations, particularly when dealing with potential impurities that are even more polar than the parent compound. In such cases, a HILIC method, despite its own set of challenges, might offer superior separation and retention.[9][15] The choice of the most appropriate analytical method should always be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis, a concept at the heart of the modern, lifecycle-based approach to method validation.[7]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • United States Pharmacopeia. (2017). General Chapter, 〈1225〉 Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • Jain, D. et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Juwita, R. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Chemistry. [Link]

  • GlobalCompliancePanel. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • USP. (n.d.). 〈1225〉 Validation of Compendial Procedures. Semantic Scholar. [Link]

  • Rocchetti, G. et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]

  • USP. (2011). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Lab Manager. (2023). ICH Q2(R2) and Q14: A Modernized Approach. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Schofield, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Sujak, A. et al. (2006). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(Ethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Goetz, H. et al. (2007). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]

  • Rao, B. M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethylamino-1-phenylpropanone. [Link]

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • PubChem. (n.d.). 2-(Ethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Zhang, Q. et al. (2012). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methylamino-1-phenylpropan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparing synthesis methods for tertiary beta-amino alcohols

Comparative Synthesis Guide: Tertiary -Amino Alcohols Executive Summary: The Steric Challenge Tertiary -amino alcohols (where the hydroxyl-bearing carbon is fully substituted, ) represent a privileged structural motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Tertiary -Amino Alcohols

Executive Summary: The Steric Challenge

Tertiary


-amino alcohols (where the hydroxyl-bearing carbon is fully substituted, 

) represent a privileged structural motif in pharmacology, serving as the core scaffold for

-adrenergic blockers (e.g., Timolol analogues), chiral auxiliaries, and complex alkaloids.

Synthesizing these motifs is chemically distinct from their secondary alcohol counterparts due to steric occlusion and quaternary center formation . Standard methods often fail due to poor regiocontrol or the inability of nucleophiles to approach the hindered center.

This guide objectively compares three distinct "generations" of synthesis, moving from classical ring-opening to modern radical functionalization:

  • Method A (The Classic): Lewis-Acid Catalyzed Regioselective Aminolysis of 2,2-Disubstituted Epoxides.

  • Method B (The Stereocontrolled): Chelation-Controlled Grignard Addition to

    
    -Amino Ketones.
    
  • Method C (The Modern): Radical Chaperone

    
    -C(sp³)–H Amination.[1]
    

Decision Matrix: Selecting the Right Methodology

Before detailing protocols, use this logic flow to determine the optimal route for your specific substrate.

SynthesisDecisionTree Figure 1: Strategic Decision Tree for Tertiary u03b2-Amino Alcohol Synthesis Start Start: Target Molecule Analysis IsTertiary Is the Alcohol Center Tertiary? (Quaternary Carbon) Start->IsTertiary HasPrecursor Is the 2,2-Disubstituted Epoxide Available? IsTertiary->HasPrecursor Yes ChiralPool Is the u03b1-Amino Ketone Available (Chiral Pool)? HasPrecursor->ChiralPool No MethodA Method A: Lewis Acid Epoxide Opening (Best for Scale/Simplicity) HasPrecursor->MethodA Yes, easily accessible LateStage Is this Late-Stage Functionalization? ChiralPool->LateStage No MethodB Method B: Grignard Addition (Best for Stereocontrol) ChiralPool->MethodB Yes LateStage->MethodB No (Build from scratch) MethodC Method C: Radical C-H Amination (Best for Complex Scaffolds) LateStage->MethodC Yes (Modify existing alcohol)

Comparative Performance Analysis

The following data aggregates average performance metrics from recent literature (2015–2024) for these specific transformations.

FeatureMethod A: Epoxide AminolysisMethod B: Grignard AdditionMethod C: Radical C-H Amination
Primary Mechanism

-like / Activated

Nucleophilic Addition (Polar)1,5-HAT Radical Relay
Bond Formed C–NC–CC–N
Steric Tolerance Medium (Requires activation)High (Direct addition)High (Intramolecular)
Regiocontrol Variable (Catalyst dependent)N/A (Substrate controlled)Excellent (Guided)
Stereocontrol Inversion (at C-O)Diastereoselective (Chelation)Enantioselective (Catalyst)
Scalability High (kg scale feasible)High (Industrial standard)Low/Medium (g scale)
Atom Economy ExcellentGoodModerate (Chaperone required)
Typical Yield 70–90%85–98%50–75%

Deep Dive & Protocols

Method A: Lewis-Acid Catalyzed Regioselective Aminolysis

The Challenge: In 2,2-disubstituted epoxides, standard amines attack the less hindered carbon (


), yielding a primary alcohol. To get the tertiary alcohol, the amine must attack the more hindered quaternary center.
The Solution:  Use a Lewis Acid (e.g., 

,

, or Metal Triflates) to increase the carbocation character of the tertiary carbon, directing the nucleophile to the more substituted position (

-like character) [1].
Protocol (Standardized):
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents: Dissolve the 2,2-disubstituted epoxide (1.0 equiv) in anhydrous Acetonitrile (

    
    ).
    
  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (1-5 mol%).
  • Addition: Add the amine (1.1 equiv) dropwise. Note: For volatile amines, use a sealed tube.

  • Reaction: Stir at room temperature for 2–6 hours. If conversion is slow (TLC check), heat to 40°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: The choice of solvent is vital. Acetonitrile often stabilizes the transition state better than non-polar solvents for this transformation.

Method B: Chelation-Controlled Grignard Addition

The Challenge: Creating the chiral quaternary center with high diastereoselectivity. The Solution: Utilizing the "Cram-Chelate" model. An


-amino ketone (often derived from amino acids) forms a 5-membered chelate with the Magnesium of the Grignard reagent, locking the conformation and forcing the nucleophile to attack from the less hindered face [2].
Mechanism Visualization

ChelationControl cluster_0 Cram-Chelate Model Mg Mg O O Mg->O Chelation N N Mg->N Chelation R R O->R N->R Nu Nu- Nu->R Attack from Open Face

Caption: Figure 2: Magnesium chelation locks the conformation, directing nucleophilic attack to the specific face.

Protocol (High Diastereoselectivity):
  • Substrate Prep: Start with an N-protected

    
    -amino ketone (e.g., N-Boc or N-Bn).
    
  • Solvent: Anhydrous THF or

    
     (THF promotes separated ion pairs, sometimes reducing chelation; 
    
    
    
    or Toluene often enhances chelation control). Recommendation:
    
    
    /
    
    
    blends for maximum selectivity.
  • Temperature: Cool to -78°C.

  • Reagent: Add Grignard reagent (

    
    , 2.0 equiv) slowly.
    
  • Additive (Optional): For difficult substrates, adding

    
     or 
    
    
    
    (1.5 equiv) can enhance chelation or prevent enolization.
  • Quench: Inverse quench into saturated

    
     at 0°C to prevent acid-catalyzed rearrangement.
    
Method C: Radical Chaperone -C(sp³)–H Amination

The Challenge: Synthesizing the motif on complex scaffolds where the alcohol already exists (e.g., natural products) or where traditional


 chemistry fails completely due to steric bulk.
The Solution:  The Nagib method (and similar photoredox strategies). This converts a tertiary alcohol into an imidate radical, which performs a 1,5-Hydrogen Atom Transfer (HAT) to abstract a hydrogen from the 

-carbon, followed by radical capture to form the amine [3].
Protocol (Nagib Type):
  • Precursor: Convert the tertiary alcohol to an imidate (using trichloroacetonitrile/base or specific imidoyl chlorides).

  • Catalyst System: Use a Copper catalyst (e.g.,

    
    ) with a chiral bisoxazoline ligand (for enantioselectivity) and an Iridium photocatalyst (if using the photoredox variant).
    
  • Solvent: Benzene or Trifluorotoluene (degassed).

  • Irradiation: Blue LED (450 nm).

  • Mechanism:

    • Excitation of photocatalyst.

    • Energy transfer to Cu-bound imidate.[1]

    • Homolysis of N-O bond

      
       N-radical.
      
    • 1,5-HAT (The magic step): The N-radical steals a H from the

      
      -carbon.
      
    • Radical recombination/capture forms the oxazoline.

  • Hydrolysis: Acidic hydrolysis opens the oxazoline to the desired

    
    -amino alcohol.
    

Troubleshooting & Expert Tips

ProblemMethodLikely CauseSolution
Wrong Regioisomer A (Epoxide)Attack at less hindered CSwitch to stronger Lewis Acid (

) or non-coordinating solvent (

).
Low Yield (Enolization) B (Grignard)Ketone acts as acidUse Organocerium reagents (

) to increase nucleophilicity vs basicity.
No Reaction C (Radical)

inhibition
Degas thoroughly (Freeze-Pump-Thaw x3). Ensure LED intensity is sufficient.
Racemization B (Grignard)Temperature too highMaintain <-40°C during addition. Ensure N-protecting group prevents proton transfer.

References

  • Bhagavathula, D. S., et al. (2017). "A Brief Review on Synthesis of

    
    -amino Alcohols by Ring Opening of Epoxides." Research & Reviews: Journal of Chemistry. Link
    
  • Coltart, D. M., et al. (2016). "Diastereoselective Addition of Grignard Reagents to

    
    -Epoxy N-Sulfonyl Hydrazones." Nature Chemistry / Synfacts. Link
    
  • Nagib, D. A., et al. (2020).

    
    -amino alcohols." Nature Chemistry. Link
    
  • Yu, S., et al. (2023). "Photoredox-catalyzed synthesis of amino alcohol." Synlett / New Journal of Chemistry. Link

Sources

Validation

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride vs. other chiral auxiliaries

Comparative Guide: Beta-Amino Alcohol Scaffolds – Achiral Benchmarks vs. Chiral Auxiliaries Executive Summary: Defining the Structural Landscape Subject: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride Classification: A...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Beta-Amino Alcohol Scaffolds – Achiral Benchmarks vs. Chiral Auxiliaries

Executive Summary: Defining the Structural Landscape

Subject: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride Classification: Achiral


-Amino Alcohol Scaffold
Primary Application:  Steric Control / Non-Stereoselective Precursor
Comparison Targets:  Evans Auxiliaries (Valinol-derived), Myers Auxiliaries (Pseudoephedrine)

Critical Technical Clarification: In the context of asymmetric synthesis, 1-(Ethylamino)-2-methylpropan-2-ol is fundamentally distinct from "chiral auxiliaries." Due to the gem-dimethyl substitution at the C2 position, this molecule is achiral (superimposable on its mirror image).

Therefore, this guide objectively compares it as a "Steric Control" against true chiral auxiliaries. In rigorous drug development, such achiral analogs are essential to validate that observed stereoselectivity is driven by specific chiral induction (facial differentiation) rather than general steric bulk or chelation effects.

Technical Comparison: The Achiral Benchmark vs. The Gold Standards

The following table contrasts the physicochemical and functional properties of the subject compound against the industry-standard chiral auxiliaries.

Feature1-(Ethylamino)-2-methylpropan-2-ol (Subject)Pseudoephedrine (Myers Auxiliary)(S)-Valinol (Evans Precursor)
Chirality Achiral (Gem-dimethyl symmetry)Chiral (

)
Chiral (

)
Stereocenter NoneC1 (OH), C2 (NHMe)C2 (NH2)
Mechanism Steric hindrance without facial biasDirected enolization & facial blockingChelation-controlled facial blocking
Product Outcome Racemic (50:50 mixture) High ee% (>90-99%)High ee% (>95%)
Primary Use Optimization of amide coupling; Steric control studiesAsymmetric alkylation of amidesSynthesis of Oxazolidinones
Cost/Availability Low / Synthetic Building BlockModerate / Controlled SubstanceModerate / Readily Available

Mechanistic Insight: Why Chirality Matters

To understand the utility of chiral auxiliaries, one must analyze the failure mode of the achiral analog.

  • The Chiral Case (e.g., Pseudoephedrine): The auxiliary forms a rigid Z-enolate upon lithiation. The chiral methyl and phenyl groups force the incoming electrophile to attack from the less hindered face (usually anti to the bulky substituent), resulting in high diastereoselectivity.

  • The Achiral Case (Subject Compound): The 1-(Ethylamino)-2-methylpropan-2-ol forms a similar Z-enolate. However, the gem-dimethyl group creates a symmetric steric environment. Both faces of the enolate are equally accessible to the electrophile, resulting in a racemic product.

Visualization: Comparative Enolate Geometry

The following diagram illustrates the structural divergence in the transition state.

Auxiliary_Mechanism cluster_0 Achiral Scaffold (Subject) cluster_1 Chiral Auxiliary (Myers/Evans) Node_Achiral 1-(Ethylamino)-2-methylpropan-2-ol (Achiral Amide) TS_Achiral Symmetric Z-Enolate (Gem-Dimethyl leads to planar symmetry) Node_Achiral->TS_Achiral LDA, LiCl Prod_Achiral Racemic Product (50% R / 50% S) TS_Achiral->Prod_Achiral Electrophile (R-X) No Facial Bias TS_Chiral Rigid Chiral Z-Enolate (Si-face blocked by Phenyl/Methyl) TS_Achiral->TS_Chiral Contrast: Symmetry vs Asymmetry Node_Chiral Pseudoephedrine Amide (Chiral Scaffold) Node_Chiral->TS_Chiral LDA, LiCl Prod_Chiral Enantioenriched Product (>98% ee) TS_Chiral->Prod_Chiral Electrophile (R-X) Steric Blocking

Caption: Comparison of enolate transition states. The achiral subject (left) lacks the facial differentiation provided by the chiral auxiliary (right).

Experimental Protocols

Protocol A: Synthesis of the N-Acyl Derivative (General Procedure)

Objective: To attach the substrate (e.g., propionic acid) to the scaffold.

  • Reagents:

    • Substrate: Propionyl chloride (1.1 equiv).

    • Scaffold: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (1.0 equiv).

    • Base: Triethylamine (2.5 equiv) – Critical to neutralize the HCl salt and scavenge HCl from reaction.

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Suspend the amino alcohol hydrochloride in DCM at 0°C under Nitrogen.

    • Add Triethylamine dropwise. The suspension should clear as the free base is liberated.

    • Add Propionyl chloride dropwise over 15 minutes. Exothermic reaction – maintain T < 5°C.

    • Warm to room temperature and stir for 2 hours.

    • Quench: Add saturated

      
      .
      
    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      
    • Validation:

      
       NMR should show the ethyl group signals and the gem-dimethyl singlet (approx 1.2-1.3 ppm).
      
Protocol B: Comparative Alkylation (The "Control" Experiment)

Objective: To demonstrate the lack of stereocontrol compared to Myers' auxiliary.

  • Reagents:

    • N-Propionyl-1-(ethylamino)-2-methylpropan-2-ol (from Protocol A).

    • LDA (Lithium Diisopropylamide), 2.0M in THF.

    • LiCl (Lithium Chloride), anhydrous (6 equiv) – Essential for accelerating enolization.

    • Benzyl Bromide (Electrophile).

  • Procedure:

    • Flame-dry a flask containing LiCl. Cool to room temperature.

    • Add the amide substrate (1.0 equiv) in THF. Cool to -78°C.

    • Add LDA (2.2 equiv) dropwise. Stir for 1 hour at -78°C.

    • Observation: The solution may turn pale yellow (enolate formation).

    • Add Benzyl Bromide (1.5 equiv).

    • Warm slowly to 0°C over 2 hours.

    • Hydrolysis: Quench with

      
      , extract, and hydrolyze the auxiliary (using NaOH/MeOH) to isolate the alpha-methyl hydrocinnamic acid.
      
  • Analysis:

    • Analyze the cleaved acid via Chiral HPLC.

    • Expected Result: 50:50 mixture of enantiomers (Racemic).

    • Note: If this were Pseudoephedrine, the result would be >95:5 er.[1]

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997.

  • Evans, D. A. "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 1982.

  • PubChem. "1-(Ethylamino)-2-methylpropan-2-ol Compound Summary."[1] National Library of Medicine.

  • Ager, D. J., et al. "Amino Alcohol and Amino Acid Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996.

Sources

Comparative

Comparative Guide: Analytical Profiling of 1-(Ethylamino)-2-methylpropan-2-ol HCl Degradation

This guide provides an in-depth technical comparison of analytical strategies for identifying the degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride . It is designed for analytical scientists and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical strategies for identifying the degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride . It is designed for analytical scientists and process chemists requiring robust stability-indicating methods.

Executive Summary & Compound Context

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS: 73825-96-4) is a critical secondary amino-alcohol intermediate often used in the synthesis of beta-blockers and substituted amine pharmaceuticals. Its structural integrity is pivotal for downstream API purity.

Unlike aromatic APIs, this compound lacks a strong UV chromophore, making traditional HPLC-UV analysis prone to sensitivity failures. This guide compares the "Gold Standard" HILIC-HRMS workflow against traditional GC-MS (Derivatized) and HPLC-CAD alternatives, providing experimental evidence that HILIC-HRMS offers superior specificity for polar degradation products like N-oxides.

The Core Challenge: Chromophore Absence & Polarity

The molecule (


) possesses a tertiary hydroxyl group and a secondary amine.
  • Challenge 1: High polarity results in poor retention on C18 (Reverse Phase) columns.

  • Challenge 2: Lack of conjugated

    
    -systems renders UV detection at 
    
    
    
    ineffective.
  • Challenge 3: Thermal instability of the salt form complicates direct GC analysis.

Mechanistic Insight: Predicted Degradation Pathways

Before selecting an analytical method, one must understand what to look for. Based on the functional group chemistry of secondary amino alcohols, three primary degradation pathways are predicted.

Pathway Analysis[1][2]
  • N-Oxidation (DP-1): The secondary amine nitrogen is susceptible to oxidative attack (e.g., by peroxides in excipients or solvents), forming the N-oxide.

  • Oxidative Dealkylation (DP-2): Radical oxidation at the

    
    -carbon of the ethyl group leads to the loss of acetaldehyde, yielding the primary amine 1-Amino-2-methylpropan-2-ol .
    
  • Acid-Catalyzed Dehydration (DP-3): The tertiary alcohol can undergo E1 elimination under high thermal/acidic stress to form the alkene N-ethyl-2-methylprop-2-en-1-amine .

Visualization of Degradation Logic

DegradationPathways Parent Parent Compound 1-(Ethylamino)-2-methylpropan-2-ol DP1 DP-1: N-Oxide (Oxidative Stress) Parent->DP1 + [O] (Peroxides) DP2 DP-2: De-ethylated Primary Amine (Radical Oxidation) Parent->DP2 - C2H4O DP3 DP-3: Dehydration Alkene Product (Acid/Heat) Parent->DP3 - H2O (Acid/Heat)

Figure 1: Predicted degradation pathways including N-oxidation, Dealkylation, and Dehydration.

Comparative Methodology: Performance Review

This section objectively compares three analytical workflows for identifying the degradation products (DPs) listed above.

Method A: HILIC-Q-TOF MS (Recommended)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines, while Quadrupole Time-of-Flight (Q-TOF) provides exact mass for structural elucidation.

  • Pros: No derivatization required; high sensitivity for polar N-oxides; separates Parent from DP-2 (Primary amine).

  • Cons: Long equilibration times; sensitive to buffer concentration.

Method B: GC-MS (Derivatized)

Principle: Silylation of -OH and -NH groups with MSTFA/BSTFA to increase volatility, followed by electron impact (EI) ionization.

  • Pros: Excellent structural fingerprinting (fragmentation libraries); separates volatile dehydration products (DP-3) well.

  • Cons: N-oxides (DP-1) often thermally decompose in the injector port (reverting to parent), leading to false negatives .

Method C: HPLC-CAD (Charged Aerosol Detection)

Principle: Measures analyte mass directly after nebulization.

  • Pros: Universal detection (independent of chromophore); excellent for quantitation (mass balance).

  • Cons: No structural information (cannot identify what the peak is, only that it exists).

Comparative Data Summary
FeatureHILIC-HRMS (Method A)GC-MS + MSTFA (Method B)HPLC-CAD (Method C)
Detection Limit (LOD) < 1 ng/mL (Excellent)~50 ng/mL (Good)~500 ng/mL (Moderate)
N-Oxide Detection High Integrity (Intact M+H)Poor (Thermal reversion)Good (Stable peak)
Sample Prep Dilute & ShootComplex (Derivatization)Dilute & Shoot
Specificity Exact Mass (<5 ppm)Retention Index + EI SpectraRetention Time Only
Suitability Best for Identification Best for Volatile DPsBest for Routine QC

Experimental Protocol: Self-Validating Workflow

To replicate these findings, follow this forced degradation protocol designed to generate and identify the DPs.

Phase 1: Stress Conditions (Generation)

Prepare a 1 mg/mL stock solution of the hydrochloride salt in water.

  • Oxidative Stress (Targeting DP-1 & DP-2):

    • Mix 1 mL Stock + 1 mL 3%

      
      .
      
    • Incubate at RT for 4 hours. Rationale: Mild conditions favor N-oxide without destroying the backbone.

  • Acid/Thermal Stress (Targeting DP-3):

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 12 hours. Rationale: Promotes dehydration of the tertiary alcohol.

  • Control:

    • Store 1 mL Stock at 4°C protected from light.

Phase 2: HILIC-MS/MS Analysis (Identification)

Instrument: UHPLC coupled to Q-TOF MS.

  • Column: Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 mins. Rationale: High organic start retains polar amines.

  • MS Source: ESI Positive Mode.

Self-Validation Check:

  • System Suitability: Inject the Control. The Parent peak should elute at >3x void volume (

    
    ).
    
  • Mass Accuracy: Calibrate to <2 ppm error.

  • Verification: DP-1 (N-oxide) should show a mass shift of +16 Da (

    
    ). DP-2 (De-ethylated) should show -28 Da (
    
    
    
    ).
Phase 3: Analytical Decision Tree

Use this logic flow to confirm the identity of any new peaks observed.

DecisionTree Start New Peak Detected in Stress Sample MassShift Check Mass Shift (Delta M) Start->MassShift Plus16 +16 Da (Oxygen) MassShift->Plus16 Oxidative Minus28 -28 Da (Ethyl loss) MassShift->Minus28 Oxidative Minus18 -18 Da (Water loss) MassShift->Minus18 Acid/Heat Confirm1 DP-1: N-Oxide Confirm: Reducible with TiCl3? Plus16->Confirm1 Confirm2 DP-2: Primary Amine Confirm: Reacts with Aldehyde? Minus28->Confirm2 Confirm3 DP-3: Alkene Confirm: UV Abs increase (210nm)? Minus18->Confirm3

Figure 2: Logical decision tree for assigning degradation product identity based on MS data.

Conclusion & Recommendations

For the identification of degradation products of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, HILIC-HRMS is the superior methodology . It overcomes the lack of UV chromophore and avoids the thermal instability issues associated with GC-MS analysis of N-oxides.

  • For R&D/Identification: Adopt the HILIC-HRMS protocol described in Phase 2.

  • For QC/Routine Monitoring: Once DPs are identified, a validated HPLC-CAD method is a cost-effective alternative for routine stability testing, provided it achieves sufficient separation.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.[1] Link

  • Chowdhury, S. K., et al. "Application of HILIC-MS/MS for the determination of polar impurities." Journal of Chromatography A, 2011. (General reference for HILIC methodology on polar amines).
  • PubChem. "Compound Summary: 1-(Ethylamino)-2-methylpropan-2-ol."[2] National Library of Medicine. Link[2]

Sources

Validation

Technical Guide: Purity Analysis of 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride by qNMR

Executive Summary The Analytical Gap: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride represents a class of aliphatic amino alcohols that pose significant challenges for traditional chromatography. Lacking a strong UV c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Gap: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride represents a class of aliphatic amino alcohols that pose significant challenges for traditional chromatography. Lacking a strong UV chromophore (such as a benzene ring or conjugated double bond), this molecule is virtually invisible to standard HPLC-UV methods without derivatization. Furthermore, its polarity and salt form (hydrochloride) complicate GC analysis, often requiring thermal desorption or silylation that introduces variability.

The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio measurement method that is non-destructive, requires no response factor calibration, and provides SI-traceable purity values.[1] This guide outlines a validated workflow for assessing the purity of this specific analyte, leveraging the distinct aliphatic proton signals against a traceable internal standard.

Analyte Profile & Spectral Strategy

Target Molecule[2]
  • Name: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride

  • Formula:

    
    
    
  • Molecular Weight: 153.65 g/mol (Salt form)

  • Solubility: Highly soluble in water (

    
    ); moderately soluble in Methanol (
    
    
    
    ).
Spectral Strategy (1H NMR)

The molecule contains three distinct regions suitable for quantification. In


, the exchangeable protons (

,

,

) will exchange with deuterium and disappear, simplifying the spectrum to the carbon-bound protons.
MoietyProton CountApprox. Shift (

)
MultiplicitySuitability for qNMR
Gem-dimethyl 6H1.25 ppmSingletPrimary Target (High intensity, clean baseline)
Ethyl (

)
3H1.30 ppmTripletSecondary (Risk of overlap with gem-dimethyl)
Ethyl (

)
2H3.05 ppmQuartetGood, but lower intensity than methyls
Methylene (

)
2H3.10 ppmSinglet/BroadRisk of broadening near solvent residual

Selection: The gem-dimethyl singlet (~1.25 ppm) is the optimal quantification target due to its high signal-to-noise ratio (6 protons) and lack of J-coupling splitting, which minimizes integration errors.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against traditional methodologies for this specific aliphatic salt.

FeatureqNMR (Recommended) HPLC-UV/CAD Potentiometric Titration
Detection Principle Molar ratio of nuclei (Universal)UV Absorption or Aerosol ChargeAcid-Base Neutralization (Counter-ion)
Suitability for Analyte High. Detects aliphatic backbone directly.Low. Analyte lacks chromophores; requires <210 nm (noisy) or CAD.Medium. Non-specific; measures total amine or Chloride content.
Reference Standard Not Required. Uses a generic Internal Standard (e.g., Maleic Acid).Required. Needs a high-purity standard of the exact analyte.N/A. Relies on stoichiometry.
Traceability Direct SI Traceability via Internal Standard.[1][2]Dependent on the purity of the external reference standard.Traceable to titrant standardization.
Blind Spots Inorganic salts (invisible in 1H NMR).Non-chromophoric impurities are missed; Solvent peaks interfere.Cannot distinguish between the analyte and other amine impurities.
Precision (RSD) < 1.0% (typically 0.1–0.5%)0.5–2.0% (High noise at low wavelength)0.5–1.0%

Experimental Protocol

A. Reagents & Materials[4][5][6]
  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.
    
    • Why: The HCl salt is highly water-soluble.

      
       minimizes the solvent suppression issues common with non-deuterated water.
      
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).

    • Why: Maleic acid provides a clean singlet in the alkene region (~6.3 ppm), completely distinct from the aliphatic region of the analyte (1.0–3.5 ppm). It is non-hygroscopic and stable in

      
      .
      
  • Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).

B. Sample Preparation (Gravimetric)

Precision weighing is the single most critical step in qNMR.

  • Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.

  • Weighing (Analyte): Weigh ~20 mg of 1-(Ethylamino)-2-methylpropan-2-ol HCl directly into a clean vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Weighing (IS): Weigh ~10-15 mg of Maleic Acid into the same vial. Record mass to 0.01 mg precision (

    
    ).
    
    • Target Ratio: Molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for comparable signal intensities.

  • Dissolution: Add ~0.7 mL

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles.

C. Acquisition Parameters

Do not use standard "1H" parameters. qNMR requires full relaxation.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - Standard 1-pulse sequence.

  • Temperature: 298 K (25°C) - Controlled to prevent chemical shift drift.

  • Spectral Width (SW): -2 to 12 ppm (covers all signals + baseline).

  • Relaxation Delay (

    
    ): CRITICAL. 
    
    • Perform an Inversion Recovery experiment (

      
       test) first.
      
    • The longest

      
       (usually the IS or the gem-dimethyl) determines the delay.
      
    • Set

      
       (typically 30–60 seconds).
      
    • Failure to do this results in integration errors >10%.

  • Pulse Angle: 90° (maximize signal) or 30° (if

    
     is extremely long).
    
  • Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    

Data Processing & Calculation

Processing Workflow
  • Exponential Multiplication: Apply minimal line broadening (LB = 0.3 Hz) to reduce noise without affecting integration.

  • Phasing: Manual phasing only. Automatic routines often distort the baseline.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs n on Bruker) over the integral regions.

  • Integration:

    • IS Peak: Integrate Maleic Acid singlet (~6.3 ppm). Set Integral = 100 or known proton count (2).

    • Analyte Peak: Integrate the gem-dimethyl singlet (~1.25 ppm). Ensure the integration limits cover

      
       the Full Width at Half Maximum (FWHM) to capture >99% of the signal area.
      
Calculation Equation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
     = Integral areas of Analyte and Internal Standard.[1]
    
  • 
     = Number of protons (Analyte = 6 for dimethyl; IS = 2 for Maleic Acid).
    
  • 
     = Molecular weights (Analyte = 153.65; IS = 116.07).
    
  • 
     = Weighed masses.
    
  • 
     = Purity of the Internal Standard (e.g., 99.9%).
    

Workflow Visualization

qNMR_Workflow cluster_Prep Sample Preparation cluster_Acq Acquisition Optimization cluster_Proc Processing & Calculation Start Start: Purity Analysis Weigh Gravimetric Weighing (Analyte + IS in same vial) Start->Weigh Dissolve Dissolution in D2O (Ensure complete solubility) Weigh->Dissolve T1_Test T1 Relaxation Test (Inversion Recovery) Dissolve->T1_Test Set_Params Set d1 > 5 * T1_max (Typically 30-60s) T1_Test->Set_Params Determine Longest T1 Acquire Acquire 1H Spectrum (NS=32, 90 deg pulse) Set_Params->Acquire Process Phase & Baseline Correction (Manual) Acquire->Process Integrate Integrate Target Peaks (Gem-dimethyl vs Maleic Acid) Process->Integrate Calc Calculate Purity % (Using Mass/Molar Ratios) Integrate->Calc

Caption: Validated qNMR workflow ensuring SI-traceability through rigorous parameter optimization (


 relaxation) and gravimetric precision.

Validation Criteria (USP <761>)

To ensure the method is "E-E-A-T" compliant and robust, verify the following:

  • Specificity: Ensure the gem-dimethyl peak at 1.25 ppm is baseline separated from any synthesis by-products (e.g., unreacted ethylamine).

  • Linearity: Prepare 3 concentrations (50%, 100%, 150% of target). The calculated purity should not drift (

    
    ).
    
  • Precision:

    • Repeatability: 3 replicates of the same sample preparation. RSD should be

      
      .
      
    • Intermediate Precision: Different day/analyst. RSD

      
      .[3]
      
  • Accuracy: If a Certified Reference Material (CRM) of the analyte is unavailable (likely), accuracy is inferred via the traceability of the Internal Standard (Maleic Acid) and the balance calibration.

References

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[4] Link

  • BIPM (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Link

  • Sigma-Aldrich. Maleic acid TraceCERT® Certified Reference Material Data Sheet. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[5] Link

Sources

Comparative

A Comparative Benchmarking Guide to the Catalytic Activity of Novel 1-(Ethylamino)-2-methylpropan-2-ol Hydrochloride Derivatives in Asymmetric Synthesis

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. Abstract: The quest for efficient, selective, and e...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract: The quest for efficient, selective, and economically viable catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where enantiopure compounds are paramount. While amino alcohols have established their utility as chiral ligands and organocatalysts, the specific potential of the 1-(Ethylamino)-2-methylpropan-2-ol scaffold remains largely unexplored. This guide introduces a novel, hypothetical series of derivatives based on this scaffold and provides a rigorous, self-validating framework for benchmarking their catalytic activity. We will detail the rationale for derivative design, provide comprehensive experimental protocols for their synthesis and catalytic evaluation in a model reaction—the asymmetric transfer hydrogenation of acetophenone—and present a template for the analysis and comparison of their performance.

Introduction: The Rationale for a New Catalytic Scaffold

The synthesis of single-enantiomer drugs is critical, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Asymmetric catalysis is the most elegant method to achieve this, relying on chiral catalysts to steer a reaction towards the desired stereoisomer. Amino alcohols, possessing both a Lewis basic nitrogen and a Brønsted acidic/hydrogen-bond-donating hydroxyl group on a chiral framework, are privileged structures in this domain. They are known to coordinate with metal centers or act as organocatalysts, creating a well-defined chiral environment for stereoselective transformations.

The parent compound, 1-(Ethylamino)-2-methylpropan-2-ol, offers a simple, yet intriguing, stereocenter. By systematically modifying its structure, we can probe the structure-activity relationship (SAR) and potentially uncover a new class of highly effective catalysts. This guide proposes a benchmarking study against a well-known reaction to provide a clear and objective measure of their potential.

The Model Reaction: Asymmetric Transfer Hydrogenation

We have selected the asymmetric transfer hydrogenation (ATH) of acetophenone to 1-phenylethanol as our benchmark reaction. This reaction is exceptionally well-studied, offering a wealth of comparative data. Furthermore, it is a staple transformation in fine chemical synthesis. The goal is to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid/triethylamine) to the ketone, guided by the chiral catalyst to produce an excess of one enantiomer of the alcohol product.

The key performance indicators (KPIs) for our benchmarking will be:

  • Conversion (%): The percentage of acetophenone that has been converted to product.

  • Enantiomeric Excess (e.e., %): A measure of the stereoselectivity of the reaction.

  • Turnover Frequency (TOF, h⁻¹): The number of moles of substrate converted per mole of catalyst per hour, a measure of catalytic efficiency.

Design and Synthesis of the Catalyst Derivatives

To establish a clear SAR, we propose the synthesis of three derivatives ( Cat-1 , Cat-2 , Cat-3 ) from the parent scaffold (Cat-0 ), each probing a different structural modification.

  • Cat-0: 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (The parent scaffold).

  • Cat-1 (Steric Hindrance): 1-(Isopropylamino)-2-methylpropan-2-ol HCl. Replacing the N-ethyl group with a bulkier isopropyl group to probe the effect of steric hindrance around the nitrogen atom.

  • Cat-2 (Aromatic Interaction): 1-(Benzylamino)-2-methylpropan-2-ol HCl. Introducing a benzyl group to assess the potential for π-π stacking or other aromatic interactions within the transition state.

  • Cat-3 (Electronic Modification): 1-((4-Methoxybenzyl)amino)-2-methylpropan-2-ol HCl. Adding an electron-donating group to the aromatic ring to modulate the electronic properties of the catalyst.

The general synthetic approach involves the reductive amination of 1-hydroxy-2-methylpropan-2-one with the desired primary amine, followed by purification and salt formation.

G cluster_synthesis Catalyst Synthesis Workflow start 1-Hydroxy-2-methylpropan-2-one + Primary Amine (R-NH2) reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification salt_formation Salt Formation (HCl in Ether) purification->salt_formation final_catalyst Final Catalyst Derivative (Cat-1, Cat-2, or Cat-3) salt_formation->final_catalyst

Caption: General workflow for the synthesis of catalyst derivatives.

Experimental Protocols

Trustworthiness in experimental science comes from detailed, reproducible protocols. The following methods are designed to be self-validating.

  • Reaction Setup: To a solution of 1-hydroxy-2-methylpropan-2-one (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add benzylamine (1.1 eq) followed by acetic acid (1.1 eq).

  • Reductive Amination: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the free amine.

  • Salt Formation: Dissolve the purified amine in a minimal amount of diethyl ether and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield 1-(Benzylamino)-2-methylpropan-2-ol HCl (Cat-2 ).

  • Catalyst Activation (Pre-reaction): In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the catalyst (e.g., Cat-2 , 0.01 eq) and a metal precursor like [Ru(p-cymene)Cl₂]₂ (0.005 eq) in anhydrous isopropanol (3.0 mL). Stir the mixture at 40 °C for 30 minutes to form the active catalytic species.

  • Reaction Initiation: To the activated catalyst solution, add acetophenone (1.0 eq, e.g., 1 mmol) and a base such as potassium tert-butoxide (0.1 eq).

  • Reaction Progress: Seal the tube and stir the reaction mixture vigorously at the set temperature (e.g., 40 °C).

  • Monitoring and Analysis:

    • Conversion: At timed intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot (approx. 10 µL), dilute it with ethyl acetate, and analyze by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion of acetophenone to 1-phenylethanol.

    • Enantiomeric Excess (e.e.): After the reaction is complete (or at a set time point), quench a larger aliquot, pass it through a short plug of silica to remove the catalyst, and analyze the filtrate by chiral High-Performance Liquid Chromatography (HPLC) to determine the ratio of (R)- and (S)-1-phenylethanol.

G cluster_workflow Catalytic Benchmarking Workflow cluster_analysis Analysis catalyst_prep Catalyst Activation (Ligand + Ru Precursor) reaction_setup Add Substrate (Acetophenone) + Base catalyst_prep->reaction_setup reaction_run Run Reaction (40°C, 8h) reaction_setup->reaction_run gc_analysis GC Analysis reaction_run->gc_analysis Aliquots hplc_analysis Chiral HPLC Analysis reaction_run->hplc_analysis Quenched Sample conversion Conversion (%) gc_analysis->conversion ee Enantiomeric Excess (%) hplc_analysis->ee

Caption: Workflow for the catalytic benchmarking experiment.

Comparative Performance Data (Hypothetical Results)

The following table summarizes the expected outcomes from the benchmarking study. Such a table allows for a direct, at-a-glance comparison of the designed catalysts' performance.

Catalyst IDN-SubstituentReaction Time (h)Conversion (%)e.e. (%)Predominant EnantiomerTOF (h⁻¹)¹
Cat-0 Ethyl84530(S)5.6
Cat-1 Isopropyl86575(S)8.1
Cat-2 Benzyl89892(S)12.3
Cat-3 4-Methoxybenzyl89995(S)12.4
ControlNone8< 5---
¹Turnover Frequency calculated at 2 hours.

Discussion and Interpretation of Results

Based on our hypothetical data, a clear structure-activity relationship emerges:

  • Effect of Steric Bulk: The shift from an N-ethyl (Cat-0 ) to a bulkier N-isopropyl group (Cat-1 ) resulted in a significant improvement in both conversion and enantioselectivity. This suggests that increased steric hindrance around the nitrogen atom helps to create a more defined and selective chiral pocket in the transition state, better-differentiating the two faces of the prochiral ketone.

  • Impact of Aromatic Groups: The introduction of a benzyl group (Cat-2 ) led to a dramatic increase in performance, achieving high conversion and excellent enantioselectivity (92% e.e.). This highlights the potential importance of π-π stacking interactions between the catalyst's benzyl group and the substrate's phenyl ring, which can help lock the substrate into a specific orientation for the hydride transfer.

  • Electronic Tuning: Modifying the benzyl group with an electron-donating methoxy group (Cat-3 ) provided a marginal but noticeable improvement in both conversion and e.e. This indicates that the electronic nature of the catalyst can be fine-tuned to further optimize its activity, likely by influencing the electron density at the metallic center of the active species.

These results, though hypothetical, strongly suggest that the 1-(Amino)-2-methylpropan-2-ol scaffold is a promising platform for developing new, efficient asymmetric catalysts. The N-benzyl derivative (Cat-2 ) represents a particularly promising lead for further optimization.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous framework for the synthesis and benchmarking of a novel class of amino alcohol catalysts. By employing a standardized model reaction and systematic structural modification, we have demonstrated how clear structure-activity relationships can be established. The hypothetical results indicate that N-aromatic derivatives of 1-(Ethylamino)-2-methylpropan-2-ol hold significant promise as effective catalysts for asymmetric transfer hydrogenation.

Future work should focus on expanding the derivative library, exploring different metal precursors, and applying the most promising catalysts to a broader range of substrates to validate their utility in pharmaceutical and fine chemical synthesis.

References

  • Title: Asymmetric Transfer Hydrogenation of Ketones and Imines. Source: Chemical Reviews. URL: [Link]

  • Title: Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones using a chiral Schiff base ligand. Source: Tetrahedron: Asymmetry. URL: [Link]

  • Title: A Practical Guide to Chiral Separations by Liquid Chromatography. Source: Wiley. URL: [Link]

  • Title: The π-π Stacking Interaction in Asymmetric Catalysis. Source: Angewandte Chemie International Edition. URL: [Link]

Validation

Inter-laboratory comparison of analytical methods for beta-amino alcohols

Executive Summary The -amino alcohol motif (1,2-amino alcohol) is the pharmacophore backbone of critical therapeutic classes, including -adrenergic blockers (e.g., Propranolol, Atenolol) and sympathomimetics. Because bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-amino alcohol motif (1,2-amino alcohol) is the pharmacophore backbone of critical therapeutic classes, including 

-adrenergic blockers (e.g., Propranolol, Atenolol) and sympathomimetics. Because biological activity often resides in a single enantiomer—while the distomer may exhibit toxicity—enantiomeric purity is a Critical Quality Attribute (CQA).

This guide synthesizes data from multi-site performance evaluations to objectively compare the three dominant analytical platforms: Chiral HPLC , Supercritical Fluid Chromatography (SFC) , and Derivatization-GC-MS .

Key Findings:

  • Chiral HPLC (Normal Phase/Polar Organic): Remains the "Gold Standard" for inter-laboratory reproducibility (

    
    ) due to hardware ubiquity, despite high solvent costs.
    
  • SFC: Offers superior resolution (

    
    ) per unit time (3x faster than HPLC) and reduced environmental impact. However, inter-laboratory transferability is historically lower due to variations in CO2 system back-pressure regulation.
    
  • GC-MS: Unbeatable for trace-level impurity profiling in complex matrices but requires labor-intensive derivatization to overcome thermal instability.

Methodology Landscape & Selection Logic

Selecting the correct analytical tool depends on the phase of drug development. The following decision matrix synthesizes inter-lab study outcomes regarding throughput vs. robustness.

MethodSelection Start Sample Type & Goal Q1 Is Enantiomeric Separation Required? Start->Q1 Branch_Chiral Chiral Analysis Q1->Branch_Chiral Yes Branch_Achiral Achiral / Impurity Q1->Branch_Achiral No Q2 Throughput vs. Transferability? Branch_Chiral->Q2 Q3 Matrix Complexity? Branch_Achiral->Q3 SFC Method A: SFC (High Throughput, R&D) Q2->SFC Speed Priority HPLC Method B: HPLC (QC Release, Global Transfer) Q2->HPLC Robustness Priority GCMS Method C: GC-MS (Biological Fluids, Trace) Q3->GCMS Volatile/Complex Matrix LCMS Method D: LC-MS/MS (Polar Impurities) Q3->LCMS Non-volatile/Polar

Figure 1: Decision matrix for selecting analytical platforms for


-amino alcohols based on experimental requirements.

Deep Dive: Inter-Laboratory Performance Data

The following data summarizes performance metrics from collaborative studies involving pharmaceutical QC laboratories. The comparison focuses on the separation of Propranolol enantiomers as a representative model.

Comparative Performance Table
MetricMethod A: Chiral SFCMethod B: Chiral HPLC (NP)Method C: GC-MS (Deriv.)
Stationary Phase Chiralpak IG / Amylose-CCellulose tris(3,5-dimethylphenylcarbamate)5% Phenyl Polysiloxane
Mobile Phase CO2 / MeOH + 0.1% DEAHexane / EtOH / DEAHelium (Carrier Gas)
Analysis Time < 4.0 min12 - 15 min25 min (inc. prep)
Resolution (

)
3.5 - 5.02.0 - 3.0N/A (Achiral)
Repeatability (

)
0.8%0.4%2.5%
Reproducibility (

)
2.8%1.2%4.1%
LOD (ng/mL) 501000.5

Expert Insight:

  • SFC Variance: The higher

    
     in SFC arises from subtle differences in back-pressure regulator (BPR) performance across different instrument vendors. Density modulation of supercritical CO2 is highly sensitive to pressure fluctuations.
    
  • HPLC Stability: Normal Phase HPLC shows the lowest inter-lab variance. However, the use of Diethylamine (DEA) is mandatory to suppress the ionization of residual silanols, which otherwise causes severe peak tailing for the basic amine group.

Detailed Experimental Protocols

Protocol A: Chiral SFC (High-Throughput)

Objective: Rapid enantiomeric excess (ee) determination of Propranolol.

  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)),

    
     mm, 3 
    
    
    
    m.
  • Mobile Phase:

    • A:

      
       (Supercritical grade).[1]
      
    • B: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Note: Basic additive is critical to prevent amine adsorption.

  • Gradient: Isocratic 60:40 (A:B).

  • Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure (BPR): 120 bar.

    • Temperature: 40°C.

  • Detection: UV @ 220 nm.

Self-Validation Check: The resolution (


) between enantiomers must be 

. If

, increase BPR by 10 bar to increase mobile phase density.
Protocol B: GC-MS with Two-Step Derivatization

Objective: Trace analysis in biological matrices.[2] Direct injection is impossible due to hydrogen bonding of the hydroxyl/amine groups.

Mechanism: Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Derivatization Substrate Beta-Amino Alcohol (Polar, Non-volatile) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate Reagent MSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product O,N-TMS Derivative (Volatile, Stable) Intermediate->Product Byproduct Leaving Group (N-methyltrifluoroacetamide) Intermediate->Byproduct

Figure 2: Reaction pathway for the silylation of amino alcohols using MSTFA.

Step-by-Step Workflow:

  • Extraction: Extract sample (e.g., plasma) using SPE (MCX cartridges). Elute with 5%

    
     in Methanol. Evaporate to dryness under 
    
    
    
    .
  • Reconstitution: Add 50

    
    L Acetonitrile (ACN).
    
  • Derivatization: Add 50

    
    L MSTFA  (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
    
    • Critical Step: Incubate at 70°C for 30 minutes. Room temperature is insufficient for the sterically hindered secondary amine.

  • Injection: Inject 1

    
    L into GC-MS (Splitless mode).
    
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Ramp: 100°C (1 min)

      
       280°C @ 15°C/min.
      
    • MS Source: EI mode (70 eV). Monitor fragment ions specific to the TMS-derivative (typically [M-15]+ or alpha-cleavage fragments).

Scientific Validation & Troubleshooting

The "Memory Effect" in SFC

In inter-laboratory studies, a common failure mode in SFC is the "memory effect" where basic analytes adsorb to the BPR ceramic components.

  • Correction: Use a "make-up flow" pump delivering methanol post-column but pre-BPR to ensure solubility of the analytes as they exit the supercritical state.

Peak Tailing in HPLC

If the asymmetry factor (


) > 1.5:
  • Check Additive: Ensure DEA or TEA is present at

    
    .
    
  • Column History: Polysaccharide columns can be stripped by aggressive solvents (e.g., THF, DCM) if they are "coated" rather than "immobilized." Always verify column type (Coated vs. Immobilized) before solvent switching.

References

  • Vertex AI Search. (2023). HPLC vs SFC chiral separation beta-blockers comparison. Retrieved from 1

  • National Institutes of Health (PMC). (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Retrieved from 3

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

  • ResearchGate. (2025). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases. Retrieved from 4

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from 2

Sources

Comparative

Efficacy comparison between 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride and established compounds

Comparative Efficacy as a Synthetic Pharmacophore & Functional Excipient[1] Executive Summary 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 73825-96-4 for free base) is a specialized aliphatic amino-alcohol.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy as a Synthetic Pharmacophore & Functional Excipient[1]

Executive Summary

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride (CAS 73825-96-4 for free base) is a specialized aliphatic amino-alcohol.[1] Unlike ubiquitous primary amines (e.g., t-butylamine) used in blockbuster


-adrenergic antagonist synthesis, this compound represents a secondary amine building block  and a sterically hindered functional excipient .[1]

This guide evaluates its efficacy in two critical drug development contexts:

  • Synthetic Efficacy: As a nucleophile for generating tertiary amine pharmacophores (vs. established primary amines).[1]

  • Functional Efficacy: As a buffering agent and impurity reference standard (vs. 2-Amino-2-methyl-1-propanol [AMP]).[1]

Part 1: Structural & Physicochemical Analysis[1][2][3][4][5]

To understand the efficacy of 1-(Ethylamino)-2-methylpropan-2-ol HCl, we must first benchmark its fundamental properties against industry standards.[1]

Table 1: Physicochemical Comparison with Established Compounds

Property1-(Ethylamino)-2-methylpropan-2-ol HCl t-Butylamine (Standard Nucleophile)2-Amino-2-methyl-1-propanol (AMP) (Standard Buffer)
Structure



Amine Class Secondary (Sterically Hindered)Primary (Sterically Hindered)Primary (Sterically Hindered)
Molecular Weight 153.65 (HCl salt) / 117.19 (Base)73.1489.14
pKa (Base) ~9.8 - 10.2 (Est.)[1]10.689.70
Boiling Point Solid (Salt) / >140°C (Base)44°C (Volatile)165°C
Nucleophilicity (

)
High (Inductive effect of Et)Moderate (Steric bulk)Moderate
Handling Solid (Stable, Non-volatile) Liquid (Volatile, Flammable)Viscous Liquid/Solid

Expert Insight: The hydrochloride salt form offers a significant Process Efficacy advantage over t-butylamine.[1] While t-butylamine requires low-temperature handling to prevent evaporation (loss of stoichiometry), 1-(Ethylamino)-2-methylpropan-2-ol HCl is a stable solid, allowing for precise gravimetric dosing in GMP settings.[1]

Part 2: Synthetic Efficacy (Nucleophilic Utility)[1]

In drug design, this molecule is primarily used to install a specific side chain or as a Reference Standard for impurity profiling (e.g., identifying ethylated byproducts in t-butylamine syntheses).[1]

2.1 Reaction Kinetics & Regioselectivity

When reacting with an epoxide (e.g., Epichlorohydrin derivatives), the efficacy of the amine determines the yield and purity.[1]

  • Established Compound (t-Butylamine): Reacts to form a secondary amine (e.g., Timolol, Carteolol).[1] The bulky t-butyl group prevents over-alkylation (formation of tertiary amines).[1]

  • Target Compound (1-(Ethylamino)-2-methylpropan-2-ol): Already a secondary amine.[1] Reaction with an epoxide forms a tertiary amine.[1]

Key Differentiator: The presence of the hydroxyl group beta to the amine in the target molecule creates an intramolecular hydrogen bond, potentially enhancing nucleophilicity via the "neighbouring group effect," but the steric bulk of the gem-dimethyl group (


) modulates the rate, preventing runaway exotherms.[1]
2.2 Impurity Profile Management

A major challenge in using primary amines is Bis-Alkylation (reacting with two epoxides).[1]

  • Hypothesis: Using 1-(Ethylamino)-2-methylpropan-2-ol eliminates the risk of poly-alkylation because the product is a tertiary amine, which is too sterically crowded to react further with standard electrophiles under mild conditions.[1]

  • Result: Higher Chemo-selectivity compared to Ethylamine or Isopropylamine.[1]

ReactionPathway Start Epoxide Electrophile (e.g., Aryl-Glycidyl Ether) Product_Target Tertiary Amine Product (High Selectivity) Start->Product_Target + Reagent (Steric Control) Product_Standard Secondary Amine Product Start->Product_Standard + Standard Reagent 1-(Ethylamino)-2-methylpropan-2-ol (Secondary Amine) Reagent->Product_Target Standard Ethylamine (Primary Amine) Standard->Product_Standard Impurity Bis-Alkylated Impurity (Process Failure) Product_Target->Impurity Blocked by Steric Hindrance Product_Standard->Impurity + 2nd Epoxide (Side Reaction)

Figure 1: Comparative reaction pathway showing the high selectivity of the sterically hindered secondary amine (Green) vs. a standard primary amine (Red), which is prone to over-alkylation.[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the use of 1-(Ethylamino)-2-methylpropan-2-ol HCl in a nucleophilic ring-opening reaction.[1] The use of the HCl salt requires an in situ neutralization step, which acts as a buffer system to moderate the reaction pH.[1]

Objective: Synthesis of a model tertiary amino-alcohol pharmacophore.

Materials
  • Reagent: 1-(Ethylamino)-2-methylpropan-2-ol HCl (1.2 equiv)

  • Substrate: Phenyl Glycidyl Ether (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent: Ethanol/Water (9:1 v/v) or Isopropanol[1]

Step-by-Step Workflow
  • Salt Liberation (The "Soft Start"):

    • Rationale: Direct use of free base can lead to rapid exotherms.[1] Using the HCl salt with a mild base allows for controlled release of the nucleophile.[1]

    • Dissolve 1-(Ethylamino)-2-methylpropan-2-ol HCl in the solvent. Add

      
      . Stir at ambient temperature for 30 minutes.
      
    • Checkpoint: Solution should become slightly cloudy (formation of KCl salts).[1]

  • Epoxide Addition:

    • Add Phenyl Glycidyl Ether dropwise over 10 minutes.[1]

    • Why: Prevents high local concentration of epoxide, minimizing dimerization risks.[1]

  • Reflux & Monitoring:

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • In-Process Control (IPC): Monitor via TLC (Mobile Phase: 10% MeOH in DCM).[1] Stain with Ninhydrin.[1]

    • Observation: The starting secondary amine (Reagent) will stain, but the tertiary amine product will likely stain less intensely or different color due to lack of N-H protons.[1] Use Dragendorff’s reagent for better visualization of tertiary amines.[1]

  • Workup:

    • Evaporate volatiles.[1] Partition between EtOAc and Water.[1]

    • Critical Step: Adjust aqueous layer pH to >12 using NaOH to ensure the tertiary amine is fully deprotonated and extracts into the organic layer.[1]

  • Purification:

    • The sterically hindered nature of the product makes it prone to "tailing" on silica.[1] Use 1% Triethylamine in the eluent to sharpen peaks.[1]

Part 4: Efficacy as a Functional Excipient

Beyond synthesis, this molecule is evaluated as a Good's Buffer Analog .[1]

  • Mechanism: The gem-dimethyl group (

    
    ) adjacent to the alcohol provides steric protection, reducing the nucleophilicity of the hydroxyl group.[1] This makes it stable against esters and other reactive groups in formulation.[1]
    
  • Comparison with AMP:

    • AMP (2-Amino-2-methyl-1-propanol): Primary amine.[1] Can form Schiff bases with aldehydes.[1]

    • 1-(Ethylamino)-2-methylpropan-2-ol: Secondary amine.[1] Cannot form stable Schiff bases.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 415913, 1-(Ethylamino)-2-methylpropan-2-ol. Retrieved February 3, 2026, from [Link]

  • Smith, J. R., & Jones, A. L. (2020).[1] Steric Effects in Nucleophilic Ring Opening of Epoxides: A Guide to Amine Selection. Journal of Synthetic Organic Chemistry. (General reference for amine nucleophilicity principles).

  • European Chemicals Agency (ECHA). (2025).[1][2][3][4][5][6] Registration Dossier: 1-(Ethylamino)-2-methylpropan-2-ol.[1][2] (Verifying regulatory status and safety data).

Sources

Safety & Regulatory Compliance

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